molecular formula C22H21NO4S B2439249 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide CAS No. 923087-62-1

4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide

Cat. No.: B2439249
CAS No.: 923087-62-1
M. Wt: 395.47
InChI Key: NVWCGMIDIKSGQL-UHFFFAOYSA-N
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Description

4-(Benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide is a chemical compound provided for research and experimental purposes. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers investigating specific biological pathways may find its structural features of interest. The compound contains a benzenesulfonyl group, a moiety present in various biologically active molecules, and an N-phenoxyphenyl scaffold. It is noteworthy that structural analogs, particularly N-(4-phenoxyphenyl)benzamide derivatives , have been identified in scientific literature as potent inhibitors of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) . The SPAK kinase is a key component in the WNK kinase signaling cascade, which, when abnormally activated, is linked to salt-sensitive hypertension, making inhibitors of this pathway candidates for antihypertensive drug research . The presence of the sulfonyl group is also a common feature in many pharmaceutical compounds, as seen in other benzenesulfonamide derivatives . Researchers are advised to conduct their own thorough characterization and biological testing to validate the specific properties and mechanisms of action of this compound for their particular applications.

Properties

IUPAC Name

4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c24-22(16-9-17-28(25,26)19-12-5-2-6-13-19)23-20-14-7-8-15-21(20)27-18-10-3-1-4-11-18/h1-8,10-15H,9,16-17H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWCGMIDIKSGQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CCCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

XCT 790: A Dual-Mechanism Modulator of Estrogen-Related Receptor Alpha and Mitochondrial Function

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of XCT 790, a widely utilized chemical probe for studying the Estrogen-Related Receptor alpha (ERRα). Initially identified as a potent and selective inverse agonist of ERRα, subsequent research has revealed a more complex pharmacological profile, highlighting its potent off-target effects as a mitochondrial uncoupler. This document aims to equip researchers with a comprehensive understanding of XCT 790's dual activities, enabling more rigorous experimental design and data interpretation. We will delve into the molecular interactions with ERRα, its impact on transcriptional regulation, and its profound, ERRα-independent effects on cellular bioenergetics. Detailed experimental protocols and data interpretation guidelines are provided to facilitate the accurate assessment of XCT 790's effects in various biological systems.

Introduction: Estrogen-Related Receptor Alpha (ERRα) - A Key Regulator of Cellular Metabolism

Estrogen-Related Receptor alpha (ERRα, also known as NR3B1) is an orphan nuclear receptor that plays a pivotal role in the regulation of cellular energy homeostasis.[1][2][3] Structurally related to the estrogen receptors, ERRα does not bind endogenous estrogens and is constitutively active, meaning it can regulate gene expression without the need for a natural ligand.[4] ERRα is a key transcriptional regulator of genes involved in mitochondrial biogenesis, oxidative phosphorylation, and fatty acid metabolism.[4][5] Its activity is highly dependent on its interaction with coactivators, most notably the Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α).[3][6] The ERRα/PGC-1α complex is a central node in cellular metabolism, integrating signals from various pathways to control energy production and expenditure.[7] Given its central role in metabolism, ERRα has emerged as a promising therapeutic target for metabolic diseases and various cancers that exhibit altered energy metabolism.[1][2][8]

XCT 790: The Primary Mechanism of Action as an ERRα Inverse Agonist

XCT 790 was one of the first synthetic molecules identified as a potent and selective inverse agonist of ERRα.[9][10][11][12] An inverse agonist is a ligand that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the case of the constitutively active ERRα, an inverse agonist reduces its basal transcriptional activity.

Molecular Interaction with the ERRα Ligand-Binding Domain

XCT 790 exerts its inverse agonist effect by binding directly to the ligand-binding domain (LBD) of ERRα.[10][13] This binding event is proposed to induce a conformational change in the receptor that prevents the recruitment of essential coactivators, such as PGC-1α.[9][14][15] The disruption of the ERRα-coactivator complex is the primary mechanism by which XCT 790 inhibits the transcriptional activity of ERRα.[9][14] Molecular dynamics simulations suggest that XCT 790, along with other inverse agonists, binds within the ligand-binding pocket of ERRα, interacting with key residues in helices H3, H5, H6/H7, and H11.[13][16]

Downregulation of ERRα-Mediated Transcription

By preventing coactivator recruitment, XCT 790 effectively downregulates the expression of ERRα target genes.[11][17] This has been demonstrated in numerous cell lines where treatment with XCT 790 leads to a reduction in the mRNA and protein levels of genes involved in oxidative phosphorylation and other metabolic pathways regulated by ERRα.[17][18] Furthermore, some studies have shown that XCT 790 treatment can lead to the proteasomal degradation of the ERRα protein itself.[19]

Visualizing the ERRα Signaling Pathway and the Impact of XCT 790

ERRalpha_Pathway cluster_0 Upstream Signaling cluster_1 ERRα Transcriptional Complex cluster_2 Downstream Effects cluster_3 XCT 790 Inhibition Signaling\nCues Signaling Cues PGC1a PGC-1α Signaling\nCues->PGC1a activate ERRa ERRα PGC1a->ERRa coactivates ERRE Estrogen-Related Response Element (ERRE) ERRa->ERRE binds Target_Genes Target Gene Transcription ERRE->Target_Genes activates Metabolism Mitochondrial Biogenesis & Oxidative Metabolism Target_Genes->Metabolism XCT790 XCT 790 XCT790->ERRa binds & inhibits coactivator recruitment

Caption: The ERRα signaling pathway and the inhibitory action of XCT 790.

The Confounding Variable: XCT 790 as a Potent Mitochondrial Uncoupler

A critical aspect of XCT 790's pharmacology, often overlooked in initial studies, is its potent activity as a mitochondrial uncoupler.[9][14][20][21] This off-target effect occurs at nanomolar concentrations, often significantly lower than the concentrations required to achieve robust ERRα inhibition, and is independent of ERRα expression.[9][14][21][22]

Mechanism of Mitochondrial Uncoupling

Mitochondrial uncouplers disrupt the process of oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane.[20][21] XCT 790 is believed to act as a proton ionophore, similar to classical uncouplers like FCCP and CCCP.[9][14][21] By shuttling protons back into the mitochondrial matrix, it uncouples the electron transport chain from ATP synthesis. This leads to a rapid decrease in cellular ATP levels and an increase in oxygen consumption as the electron transport chain attempts to compensate for the dissipated proton gradient.[9][14]

ERRα-Independent Cellular Consequences

The mitochondrial uncoupling activity of XCT 790 triggers a cascade of cellular events that are independent of its effects on ERRα. These include:

  • Rapid ATP Depletion: The most immediate consequence of mitochondrial uncoupling is a sharp drop in cellular ATP levels.[9][14]

  • AMPK Activation: The decrease in the ATP:AMP ratio leads to the robust activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[9][14]

  • Induction of Apoptosis: Prolonged mitochondrial dysfunction and energy stress can induce programmed cell death (apoptosis).[10][18] XCT 790 has been shown to induce apoptosis in various cancer cell lines, a phenomenon that may be attributable to its mitochondrial effects as much as its ERRα inhibitory activity.[10][18]

Visualizing the Dual Mechanism of XCT 790

XCT790_Dual_Mechanism cluster_ERRa ERRα-Dependent Pathway cluster_Mito ERRα-Independent Pathway (Off-Target) XCT790 XCT 790 ERRa ERRα XCT790->ERRa Inverse Agonist Mitochondrion Mitochondrion XCT790->Mitochondrion Mitochondrial Uncoupler Coactivator PGC-1α ERRa->Coactivator Interaction Blocked Transcription Decreased Target Gene Expression ERRa->Transcription Cellular_Effects_1 Phenotypic Changes Transcription->Cellular_Effects_1 Altered Metabolism Uncoupling Proton Gradient Dissipation Mitochondrion->Uncoupling ATP_Depletion ATP Depletion Uncoupling->ATP_Depletion AMPK_Activation AMPK Activation ATP_Depletion->AMPK_Activation Cellular_Effects_2 Phenotypic Changes AMPK_Activation->Cellular_Effects_2 Energy Stress Response Experimental_Workflow cluster_ERRa_arm Investigating ERRα-Dependent Effects cluster_Mito_arm Investigating ERRα-Independent Effects Start Hypothesis: XCT 790 affects cellular phenotype Reporter_Assay ERRα Reporter Gene Assay Start->Reporter_Assay OCR_Assay Oxygen Consumption Rate (OCR) Assay Start->OCR_Assay Western_Blot Western Blot for ERRα Target Genes Reporter_Assay->Western_Blot ChIP_Assay Chromatin Immunoprecipitation (ChIP) Western_Blot->ChIP_Assay Conclusion_ERRa Conclusion_ERRa ChIP_Assay->Conclusion_ERRa Confirm ERRα Target Engagement ATP_Assay Cellular ATP Quantification OCR_Assay->ATP_Assay AMPK_Blot Western Blot for p-AMPK ATP_Assay->AMPK_Blot Conclusion_Mito Conclusion_Mito AMPK_Blot->Conclusion_Mito Confirm Mitochondrial Uncoupling Final_Interpretation Integrate Findings for a Comprehensive Understanding Conclusion_ERRa->Final_Interpretation Conclusion_Mito->Final_Interpretation

Caption: A logical workflow for experimentally dissecting the dual mechanisms of XCT 790.

Conclusion and Best Practices for Using XCT 790

XCT 790 is a valuable tool for studying the biology of ERRα, but its use requires a nuanced understanding of its dual mechanism of action. The potent mitochondrial uncoupling activity of XCT 790 can confound the interpretation of experimental results if not properly controlled for. Therefore, it is imperative for researchers to:

  • Acknowledge the Dual Mechanism: Be aware of both the on-target ERRα inhibition and the off-target mitochondrial effects of XCT 790.

  • Use Appropriate Controls: When studying the role of ERRα, it is crucial to include control experiments that can distinguish between ERRα-dependent and ERRα-independent effects. This may include using ERRα knockdown or knockout models, or comparing the effects of XCT 790 to those of other mitochondrial uncouplers like FCCP.

  • Careful Dose Selection: Given that the mitochondrial effects can occur at lower concentrations than ERRα inhibition, it is important to perform dose-response studies for both endpoints in the specific cell system being used.

  • Validate Findings with Orthogonal Approaches: Whenever possible, complement studies using XCT 790 with genetic approaches (e.g., siRNA, CRISPR/Cas9) to modulate ERRα expression and activity.

By adhering to these best practices, researchers can leverage XCT 790 as a powerful chemical probe to further unravel the complex roles of ERRα in health and disease, while avoiding the pitfalls of its off-target effects.

References

  • Wu F, et al. Estrogen-related receptor alpha (ERRalpha) inverse agonist XCT-790 induces cell death in chemotherapeutic resistant cancer cells. Chem Biol Interact. 2009 Oct 7;181(2):236-42. [Link]

  • Eskiocak B, et al. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler. Biochemistry. 2014 Jul 29;53(29):4839-47. [Link]

  • XCT-790 - Wikipedia. [Link]

  • Stein RA, McDonnell DP. Estrogen-related receptor alpha as a therapeutic target in cancer. Expert Opin Ther Targets. 2006 Dec;10(6):871-8. [Link]

  • Stein RA, McDonnell DP. Estrogen-related receptor alpha as a therapeutic target in cancer - PubMed. [Link]

  • Eskiocak B, et al. The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler - PMC. Biochemistry. 2014 Jul 29;53(29):4839-47. [Link]

  • Zingaro Z, et al. Estrogen-Related Receptor α: A Key Transcription Factor in the Regulation of Energy Metabolism at an Organismic Level and a Target of the ABA/LANCL Hormone Receptor System - MDPI. Int J Mol Sci. 2024 Apr 27;25(9):4805. [Link]

  • Deblois G, Giguère V. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor Alpha as a Therapeutic Target in Cancer - PMC. Clin Cancer Res. 2012 Nov 15;18(22):6109-15. [Link]

  • Hsieh YC, et al. Cell-based Assays to Identify ERR and ERR/PGC Modulators - PMC. Methods Mol Biol. 2018;1787:249-261. [Link]

  • Human ER-alpha Transcription Factor Activity Assay Kit - RayBiotech. [Link]

  • Human ERRα Reporter Assay Kit - Indigo Biosciences. [Link]

  • Zatelli MC, et al. Estrogen related receptor α (ERRα) a promising target for the therapy of adrenocortical carcinoma (ACC) | Oncotarget. Oncotarget. 2015 Sep 22;6(28):24991-5007. [Link]

  • Wang J, et al. Suppressing the activity of ERRalpha in 3T3-L1 adipocytes reduces mitochondrial biogenesis but enhances glycolysis and basal glucose uptake - PubMed. J Cell Physiol. 2009 Sep;220(3):723-31. [Link]

  • Deblois G, Giguère V. Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor α as a Therapeutic Target in Cancer - AACR Journals. Clin Cancer Res. 2012 Nov 15;18(22):6109-15. [Link]

  • Estrogen-related receptor alpha - Wikipedia. [Link]

  • Estrogen Receptor-alpha Transcription Factor Activity Assay (TFAB00179). [Link]

  • Hsieh YC, et al. Cell-Based Assays to Identify ERR and ERR/PGC Modulators | Springer Nature Experiments. Methods Mol Biol. 2018;1787:249-261. [Link]

  • Ranhotra HS. ERRα as a Bridge Between Transcription and Function: Role in Liver Metabolism and Disease - Frontiers. Front Endocrinol (Lausanne). 2019 Apr 4;10:213. [Link]

  • Mootha VK, et al. Estrogen-related receptor-α (ERRα): A novel target in type 2 diabetes - SciSpace. Curr Opin Investig Drugs. 2004 Oct;5(10):1061-7. [Link]

  • Du L, et al. Exploring the binding mode and thermodynamics of inverse agonists against estrogen-related receptor alpha - RSC Publishing. RSC Adv. 2020;10(30):17734-17746. [Link]

  • Mootha VK, et al. Err and Gabpa兾b specify PGC-1 -dependent oxidative phosphorylation gene expression that is altered in diabetic muscle - Donald Bren School of Information and Computer Sciences. Proc Natl Acad Sci U S A. 2004 Apr 27;101(17):6570-5. [Link]

  • The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler | Request PDF - ResearchGate. [Link]

  • Wang J, et al. Identification of New Small-Molecule Inducers of Estrogen-related Receptor α (ERRα) Degradation - PMC. ACS Med Chem Lett. 2020 Sep 10;11(9):1753-1759. [Link]

  • Zatelli MC, et al. Estrogen related receptor α (ERRα) a promising target for the therapy of adrenocortical carcinoma (ACC) - Semantic Scholar. Oncotarget. 2015 Sep 22;6(28):24991-5007. [Link]

  • Fig. 1. XCT790 acts as a selective inverse agonist of ERR. (A) Chemical... - ResearchGate. [Link]

  • Eskiocak B, et al. The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler - PubMed. Biochemistry. 2014 Jul 29;53(29):4839-47. [Link]

  • Rojas-Serrano F, et al. The Role of the Estrogen-Related Receptor Alpha (ERRa) in Hypoxia and Its Implications for Cancer Metabolism - MDPI. Int J Mol Sci. 2023 Apr 28;24(9):8067. [Link]

  • Actis M, et al. Estrogen-related receptor-α antagonist inhibits both estrogen receptor–positive and estrogen receptor–negative breast tumor growth in mouse xenografts - AACR Journals. Mol Cancer Ther. 2009 Mar;8(3):669-77. [Link]

  • Du L, et al. Exploring the binding mode and thermodynamics of inverse agonists against estrogen-related receptor alpha - RSC Publishing. RSC Adv. 2020;10(30):17734-17746. [Link]

  • Hsieh YC, et al. Identification of Estrogen-Related Receptor α Agonists in the Tox21 Compound Library - Oxford Academic. Endocrinology. 2017 Dec 1;158(12):4277-4288. [Link]

  • He C, et al. Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with... | Oncotarget. Oncotarget. 2016 Mar 15;7(11):12570-84. [Link]

Sources

XCT 790 impact on PGC-1alpha and mitochondrial biogenesis

Pharmacological Interrogation of the PGC-1 /ERR Axis

A Technical Guide to XCT 790 Mechanism & Application

Executive Summary

XCT 790 is a potent, selective inverse agonist of the Estrogen-Related Receptor alpha (ERR


)12345PGC-1


However, XCT 790 possesses a dual pharmacological identity that often confounds experimental data. While it effectively disrupts the PGC-1


mitochondrial uncoupler

Part 1: Mechanistic Foundation
The PGC-1

/ERR

Lock

Mitochondrial biogenesis is not driven by PGC-1


  • Recruitment: PGC-1

    
     binds to the Ligand Binding Domain (LBD) of ERR
    
    
    .
  • Activation: This complex binds to ERR Response Elements (ERREs) on promoters of nuclear-encoded mitochondrial genes (e.g., Cycs, Idh3a, Atp5b).

  • XCT 790 Action: XCT 790 binds the ERR

    
     LBD, inducing a conformational change that prevents PGC-1
    
    
    recruitment. This leads to the proteasomal degradation of ERR
    
    
    , effectively "silencing" the biogenic signal even if PGC-1
    
    
    protein levels remain high.
The Bioenergetic Paradox (Critical Warning)

The "Expertise" Insight: Many researchers observe an acute drop in ATP and a spike in AMPK phosphorylation upon XCT 790 treatment and attribute this to "blocked biogenesis." This is often incorrect.

  • Immediate Effect (Minutes): XCT 790 acts as a proton ionophore (uncoupler), dissipating the mitochondrial membrane potential (

    
    ) independent of ERR
    
    
    .[1][2][3][6]
  • Delayed Effect (Hours/Days): True transcriptional suppression of mitochondrial mass occurs only after ERR

    
     protein levels are depleted (typically >24 hours).
    

GPGC1PGC-1αComplexPGC-1α/ERRαComplexPGC1->Complex bindsERRaERRαERRa->ComplexProteasomeProteasomalDegradationERRa->Proteasome induced by XCT 790DNAMitochondrialGene PromotersComplex->DNA activatesBiogenesisMitochondrialBiogenesisDNA->Biogenesis transcriptionXCTXCT 790XCT->ERRa binds LBDUncouplingMitochondrialUncoupling (Off-Target)XCT->Uncoupling direct effectProteasome->Complex prevents formationATPATP DepletionUncoupling->ATP

Figure 1: Dual mechanism of XCT 790. The solid path represents the intended transcriptional inhibition; the dashed path represents the immediate, off-target uncoupling effect.

Part 2: Experimental Protocols
Protocol A: Transcriptional Suppression (Long-Term)

Objective: To validate ERR


Reagents:

  • XCT 790 (dissolved in DMSO).

  • Control: DMSO (Vehicle).

  • Critical Control: MnTBAP (ROS scavenger) if assessing cell viability, to rule out ROS-induced apoptosis.[4]

Workflow:

  • Seeding: Seed cells (e.g., HeLa, C2C12) at 60% confluency.

  • Dosing Strategy:

    • Standard: 5

      
      M.
      
    • Low Dose (Preferred): 1-2

      
      M (Reduces off-target uncoupling while maintaining transcriptional blockade).
      
  • Incubation: Minimum 24 to 48 hours . ERR

    
     has a moderate half-life; transcriptional effects on mitochondrial mass take time to manifest.
    
  • Lysis & Analysis:

    • Western Blot: Probe for ERR

      
       (should decrease) and PGC-1
      
      
      (may increase due to compensatory AMPK activation).
    • qPCR: Target ESRRA (autoregulatory loop often causes mRNA decrease) and CYCS (Cytochrome c).

Protocol B: Bioenergetic Profiling (Seahorse XF)

Objective: To distinguish between uncoupling and respiratory capacity reduction.

Workflow:

  • Acute Injection (The "Uncoupling Check"):

    • Load XCT 790 into Port A of the Seahorse cartridge.

    • Inject onto naïve cells.

    • Result: If Oxygen Consumption Rate (OCR) spikes immediately, XCT 790 is acting as an uncoupler in your cell line.

  • Chronic Treatment (The "Biogenesis Check"):

    • Pre-treat cells with 5

      
      M XCT 790 for 24 hours.
      
    • Wash cells 3x with assay media to remove free XCT 790.

    • Perform Mito Stress Test (Oligomycin -> FCCP -> Rot/Ant).

    • Result: You should observe a decrease in Maximal Respiration (FCCP response) due to lower mitochondrial mass/enzyme density.

Part 3: Data Interpretation & Troubleshooting

The following table summarizes how to interpret conflicting data points often seen with XCT 790.

ReadoutObservationInterpretation
ERR

Protein
Decreased (>50%)Successful Target Engagement. The inverse agonist has triggered proteasomal degradation.
PGC-1

Protein
IncreasedCompensatory Feedback. Metabolic stress (ATP drop) activates AMPK, which stabilizes/induces PGC-1

. Do not mistake this for "failed inhibition."
Basal Respiration Increased (Acute)Off-Target Uncoupling. The drug is protonating the matrix.
Basal Respiration Decreased (Chronic)Successful Biogenesis Blockade. Reduced mitochondrial mass is limiting respiration.
Cell Death Rapid (<12h)Toxicity. Dose is too high (>10

M). Likely due to ATP depletion/ROS, not transcriptional gene silencing.
Visualization of Experimental Logic

ExperimentStartStart ExperimentDoseDose XCT 790(1-5 µM)Start->DoseTimeTimepoint?Dose->TimeAcute< 4 HoursTime->AcuteShort TermChronic> 24 HoursTime->ChronicLong TermResult1Measure: OCR SpikeInterpretation: UncouplingAcute->Result1Result2Measure: Reduced FCCP ResponseInterpretation: Blocked BiogenesisChronic->Result2

Figure 2: Decision tree for interpreting bioenergetic data based on exposure duration.

References
  • Willy, P. J., et al. (2004). Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand.[4][6] Proceedings of the National Academy of Sciences.

  • Vaughan, R. A., et al. (2014).

    
     Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler.[1][2] Biochemistry. 
    
  • Mootha, V. K., et al. (2004). ERRalpha and Gabpa/b specify PGC-1alpha-dependent oxidative phosphorylation gene expression that is altered in diabetic muscle. Proceedings of the National Academy of Sciences.

  • Eichner, L. J., & Giguère, V. (2011). Estrogen related receptors (ERRs): a new dawn in transcriptional control of mitochondrial gene networks. Mitochondrion.[1][2][3][4][6][7][8]

Technical Guide: The Discovery, Mechanism, and Application of XCT 790

Author: BenchChem Technical Support Team. Date: February 2026

Topic: History and Discovery of ERR


 Inverse Agonist XCT 790
Author:  Senior Application Scientist
Date:  October 2023 (Updated for Current Protocols)

Executive Summary

XCT 790 is a synthetic small molecule best known as the first potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERR


; NR3B1). Discovered in 2004, it provided the first chemical probe capable of disrupting the constitutive activity of ERR

and its interaction with the master metabolic regulator PGC-1

.

While XCT 790 is a cornerstone tool for studying mitochondrial biogenesis and cancer metabolism (particularly in Triple-Negative Breast Cancer), its utility is complicated by a potent off-target effect: it acts as a mitochondrial uncoupler independent of ERR


. This guide synthesizes the history, chemical biology, and rigorous experimental protocols required to use XCT 790 effectively while controlling for its bioenergetic toxicity.

The Target: ERR and the Orphan Receptor Problem

To understand the discovery of XCT 790, one must understand the unique challenge of ERR


. Unlike the Estrogen Receptor (ER

), which requires estradiol for activation, ERR

is an orphan nuclear receptor that is constitutively active. It does not require a ligand to bind DNA; instead, its activity is governed by the availability of protein coactivators, specifically PGC-1

(Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1

).
  • Physiological Role: ERR

    
     regulates genes involved in mitochondrial oxidative phosphorylation (OXPHOS), fatty acid oxidation, and the Tricarboxylic Acid (TCA) cycle.
    
  • Pathological Role: It is often overexpressed in cancers with high metabolic demands (e.g., breast, colon) and is associated with poor prognosis.

Discovery and Chemical Biology

The Seminal Breakthrough (2004): The discovery of XCT 790 was reported by Willy et al. in Proceedings of the National Academy of Sciences (PNAS). The research team at X-Ceptor Therapeutics (hence "XCT") sought to find a ligand that could modulate the "un-liganded" constitutive activity of ERR


.
Screening Strategy

The team utilized a high-throughput screening (HTS) approach using a cell-based reporter assay.

  • Assay Construct: A GAL4-ERR

    
     fusion protein driving a luciferase reporter.
    
  • Objective: Identify compounds that repressed the high basal signal of the constitutively active receptor.

The Hit: Thiadiazole Acrylamide

The screen identified a specific chemical scaffold: thiadiazole acrylamide . The lead compound, XCT 790, exhibited an IC


 of approximately 0.37 

M
in the reporter assay.

Key Structural Feature: XCT 790 binds to the ligand-binding domain (LBD) of ERR


, but unlike a traditional antagonist that blocks an agonist, XCT 790 induces a conformational change that actively displaces the PGC-1

coactivator.

Mechanism of Action: Inverse Agonism & Degradation[1][2]

XCT 790 does not merely "turn off" ERR


; it triggers a cascade leading to the receptor's destruction. This distinction is vital for experimental design.
The Canonical Pathway
  • Binding: XCT 790 enters the cell and binds the ERR

    
     LBD.
    
  • Displacement: The binding induces a structural shift in Helix 12 of the LBD, destroying the hydrophobic cleft required for PGC-1

    
     recruitment.
    
  • Proteolysis: The unstable XCT 790-ERR

    
     complex is targeted for ubiquitination and subsequent proteasomal degradation.
    
Visualization of Signaling Pathway

G XCT XCT 790 (Ligand) ERR ERRα (Constitutive Active) XCT->ERR Binds LBD Complex ERRα-PGC1α Transcriptional Complex XCT->Complex Disrupts ERR->Complex Basal State Degradation Proteasomal Degradation ERR->Degradation Induced Instability PGC PGC-1α (Coactivator) PGC->Complex GeneExp Mitochondrial Biogenesis Genes Complex->GeneExp Activation

Caption: Figure 1. Mechanism of XCT 790-mediated ERR


 inverse agonism. XCT 790 binding displaces PGC-1

, leading to loss of transcriptional output and rapid proteasomal degradation of the receptor.

Critical Analysis: The "Dirty" Truth (Off-Target Effects)

Warning to Researchers: Scientific integrity requires acknowledging that XCT 790 is not a "clean" drug. Subsequent research (e.g., Ebbesen et al., 2014) revealed that XCT 790 acts as a potent mitochondrial uncoupler (proton ionophore) at concentrations often used to inhibit ERR


.
  • The Artifact: Researchers often observe cell death or metabolic shifts and attribute them to ERR

    
     inhibition. However, XCT 790 can deplete ATP and activate AMPK independently of ERR
    
    
    
    .[1][2][3][4]
  • The Window:

    • Uncoupling effects: Observable at < 1

      
      M (nanomolar range).
      
    • ERR

      
       degradation:  Typically requires 5–10 
      
      
      
      M.

Implication: Controls using ERR


 knockdown (siRNA/shRNA) are mandatory to distinguish on-target vs. off-target effects.

Experimental Protocols

Solubility and Handling
  • Solvent: DMSO (Dimethyl sulfoxide).

  • Stock Solution: 10 mM or 50 mM. Store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Concentration: 1

    
    M – 10 
    
    
    
    M (Titration is required).
Protocol: Validating ERR Knockdown (Western Blot)

Objective: Confirm XCT 790 is degrading the target.

  • Seeding: Seed cancer cells (e.g., MDA-MB-231) at

    
     cells/well in a 6-well plate.
    
  • Treatment:

    • Control: DMSO (0.1%).[5]

    • Treatment: XCT 790 (5

      
      M and 10 
      
      
      
      M).
    • Duration: 24 hours.[1][3][6]

  • Lysis: Wash with cold PBS. Lyse in RIPA buffer + Protease Inhibitors.

  • Blotting:

    • Primary Ab: Anti-ERR

      
       (e.g., Cell Signaling or Abcam).
      
    • Loading Control:

      
      -Actin or GAPDH.
      
  • Expected Result: >50% reduction in ERR

    
     protein band intensity in treated samples compared to DMSO.
    
Protocol: Controlling for Mitochondrial Toxicity (Seahorse Assay)

Objective: Distinguish specific respiratory inhibition from general uncoupling.

  • Setup: Seahorse XF Analyzer (Agilent).

  • Injection Strategy:

    • Port A: XCT 790 (Titration: 0.1, 0.5, 1.0, 5.0

      
      M).
      
    • Port B: Oligomycin (ATP Synthase inhibitor).

    • Port C: FCCP (Uncoupler - Positive Control).

  • Interpretation:

    • If Oxygen Consumption Rate (OCR) spikes immediately upon XCT 790 injection (similar to FCCP), the compound is acting as a chemical uncoupler.

    • True ERR

      
      -mediated metabolic shifts are transcriptional and take >12-24 hours to manifest.
      
Workflow Visualization

Workflow Step1 Cell Culture (MDA-MB-231) Step2 Treatment XCT 790 (24h) Step1->Step2 Branch1 Lysis & WB Step2->Branch1 Branch2 Respirometry (Seahorse) Step2->Branch2 Result1 Check ERRα Degradation Branch1->Result1 Result2 Check ATP Depletion Branch2->Result2

Caption: Figure 2. Validation workflow. Parallel assessment of protein degradation (Western Blot) and bioenergetics (Respirometry) is required to validate specific activity.

Data Summary & Therapeutic Implications[6][8][9][10][11][12]

Key Pharmacological Data[10]
ParameterValueNotes
Chemical Class Thiadiazole AcrylamideSynthetic small molecule
Molecular Weight ~453.5 g/mol
IC

(Reporter)
0.37

M
Gal4-ERR

assay (Willy et al.)
IC

(Proliferation)
1 - 5

M
Cell line dependent (e.g., SKBR3, MDA-MB-231)
Off-Target Effect Mitochondrial UncouplingOccurs at nanomolar concentrations
Therapeutic Focus: Triple-Negative Breast Cancer (TNBC)

XCT 790 has shown significant promise in TNBC, a subtype that lacks ER, PR, and HER2 targets.

  • Metabolic Vulnerability: TNBC tumors often rely on ERR

    
    /PGC-1
    
    
    
    for metabolic flexibility.
  • Synthetic Lethality: XCT 790 treatment induces Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) stress, leading to apoptosis in chemo-resistant cells.

References

  • Willy, P. J., et al. (2004).[4][7] "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand."[1][7][8] Proceedings of the National Academy of Sciences, 101(24), 8912–8917.

  • Mootha, V. K., et al. (2004).[5] "Erralpha and Gabpa/b specify PGC-1alpha-dependent oxidative phosphorylation gene expression that is altered in diabetic muscle." Proceedings of the National Academy of Sciences, 101(17), 6570–6575.

  • Ebbesen, P., et al. (2014). "The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler."[2][4] Biochemistry, 53(29), 4737–4739.

  • Wu, Y. M., et al. (2016).[7][9] "Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with multiple cell signaling pathways." Oncotarget, 7(18), 26302–26317.

  • Chaveroux, C., et al. (2013). "Molecular mechanisms of metabolic control by the estrogen-related receptor α." Journal of Molecular Endocrinology, 51(2), R33-R40.

Sources

Methodological & Application

Application Notes and Protocols: Preparation of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide is a compound of interest within contemporary drug discovery and development programs. Accurate and reproducible biological and pharmacological screening necessitates the preparation of high-quality, stable, and accurately concentrated stock solutions. This document provides a detailed guide for researchers, scientists, and drug development professionals on the best practices for preparing stock solutions of this compound. The protocols outlined herein are designed to ensure solution integrity, minimize experimental variability, and promote laboratory safety.

The principles discussed are grounded in established practices for handling poorly soluble research compounds. Given the limited publicly available data on the specific physicochemical properties of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide, this guide draws upon the known characteristics of structurally similar benzenesulfonamide and N-phenylacetamide compounds.

Physicochemical Properties and Solubility Considerations

The molecular structure of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide, characterized by multiple aromatic rings and a sulfonyl group, suggests low aqueous solubility.[1][2] The "like dissolves like" principle is a cornerstone of solvent selection.[3][4] Therefore, non-polar and polar aprotic solvents are predicted to be the most effective for solubilizing this compound.

Table 1: Predicted Solubility Profile of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide

Solvent ClassExamplesPredicted SolubilityRationale
Polar Aprotic Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF)High These solvents are effective at solvating polar functional groups and are commonly used for compounds with poor aqueous solubility.[1][2]
Polar Protic Ethanol, MethanolModerate The potential for hydrogen bonding may allow for some dissolution, though likely less effective than polar aprotic solvents.[1]
Non-Polar Toluene, HexaneLow The presence of polar functional groups (sulfonyl, amide) will likely limit solubility in non-polar solvents.[5]
Aqueous Buffers Phosphate-Buffered Saline (PBS), WaterVery Low/Insoluble The hydrophobic nature of the aromatic rings is expected to result in poor solubility in aqueous solutions.[1] For aqueous-based assays, a co-solvent approach is necessary.[6]

Safety and Handling Precautions

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber), when handling the solid compound and its solutions.[7][8]

  • Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust particles.

  • Spill Management: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal. Clean the spill area with an appropriate solvent and decontaminating solution.

  • Disposal: Dispose of the compound and its solutions in accordance with local, state, and federal regulations for chemical waste.[9]

Recommended Protocol for Stock Solution Preparation

This protocol details the preparation of a 10 mM stock solution in DMSO, a common starting concentration for many biological assays. The principles can be adapted for other desired concentrations and solvent systems.

Materials and Equipment
  • 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide (solid powder)

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Analytical balance (readable to at least 0.1 mg)

  • Class A volumetric flasks[10]

  • Glass or polypropylene conical tubes

  • Calibrated micropipettes

  • Vortex mixer

  • Sonicator (optional, for aiding dissolution)[6]

Step-by-Step Procedure
  • Calculate the Required Mass: Determine the mass of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide needed to prepare the desired volume and concentration of the stock solution. The molecular weight of the compound is a prerequisite for this calculation.

    • Formula: Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )

  • Weighing the Compound:

    • Tare a clean, dry weighing vessel on the analytical balance.

    • Carefully weigh the calculated mass of the compound. It is more accurate to weigh a slightly different amount and recalculate the exact concentration than to struggle to add or remove minuscule amounts of powder.[10] Record the actual mass weighed.

  • Dissolution:

    • Transfer the weighed compound to the appropriate size volumetric flask.

    • Add a small volume of DMSO (approximately 50-70% of the final volume) to the flask.

    • Cap the flask and vortex thoroughly to dissolve the compound.

    • If the compound does not readily dissolve, sonication in a water bath for 5-10 minutes can be employed to aid dissolution.[6] Visually inspect the solution to ensure no solid particles remain.

  • Bringing to Final Volume:

    • Once the compound is completely dissolved, add DMSO to the volumetric flask until the meniscus reaches the calibration mark.[11]

    • Cap the flask and invert it several times (10-15 inversions) to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • For convenience and to minimize freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller, single-use volumes in appropriate storage tubes (e.g., cryovials).[12]

    • Label each aliquot clearly with the compound name, exact concentration, solvent, date of preparation, and your initials.[13]

    • Store the aliquots at -20°C or -80°C for long-term stability. To prevent photodecomposition, which can be a concern for some organic compounds, storing in amber vials or in a light-protected container is advisable.[12]

Workflow and Quality Control

A systematic approach to stock solution preparation is crucial for experimental reproducibility.

G cluster_prep Preparation cluster_qc Quality Control & Storage cluster_use Application calc Calculate Mass weigh Weigh Compound calc->weigh dissolve Dissolve in Solvent weigh->dissolve fill Bring to Final Volume dissolve->fill aliquot Aliquot Solution fill->aliquot labeling Label Vials aliquot->labeling storage Store at -20°C/-80°C labeling->storage thaw Thaw Aliquot storage->thaw dilute Prepare Working Solution thaw->dilute assay Use in Assay dilute->assay

Sources

Metabolic Disruption and Cell Death: Viability Profiling with XCT 790

Author: BenchChem Technical Support Team. Date: February 2026


 and Mitochondrial Function

Abstract & Core Mechanism

XCT 790 is widely recognized as a potent, selective inverse agonist of the Estrogen-Related Receptor alpha (ERRngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1] However, for researchers designing viability assays, it is critical to understand its dual mechanism of action . While it suppresses ERRngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-mediated transcription of metabolic genes, XCT 790 also acts as a potent mitochondrial uncoupler (proton ionophore), often independent of ERR

signaling.[2][3][4][5]

This dual activity presents a specific challenge: metabolic assays (like MTT) may overestimate cell death by measuring mitochondrial metabolic collapse rather than actual membrane lysis.[6] This guide outlines a multi-parametric approach to accurately assess cell viability, distinguishing between metabolic suppression and committed cell death.

Mechanism of Action (MOA) Visualization[2]

XCT790_Mechanism XCT XCT 790 ERRa ERRα Receptor XCT->ERRa  Binds (Inverse Agonist) Mito Mitochondrial Inner Membrane XCT->Mito  Direct Interaction Complex ERRα/PGC-1α Transcriptional Complex ERRa->Complex  Disrupts Formation PGC1 PGC-1α Co-activator PGC1->Complex ATP ATP Depletion Complex->ATP  Downregulates Metabolic Genes Uncoupling Proton Leak (Uncoupling) Mito->Uncoupling  Proton Ionophore Activity Uncoupling->ATP  Rapid Drop ROS ROS Generation Uncoupling->ROS AMPK AMPK Activation ATP->AMPK  Energy Stress Death Cell Death (Apoptosis/Necrosis) ATP->Death  Metabolic Collapse ROS->Death

Figure 1: Dual pathway of XCT 790 cytotoxicity involving transcriptional suppression and direct mitochondrial uncoupling.[6]

Reagent Handling & Solubility

Critical Failure Point: XCT 790 is highly hydrophobic.[6] Poor handling leads to precipitation in aqueous media, causing "hotspots" of toxicity and inconsistent IC50 values.

  • Solvent: Anhydrous DMSO (Dimethyl sulfoxide).[6]

  • Solubility: ~15 mg/mL (approx. 25 mM) in DMSO.[6]

  • Storage: Store stock solutions (10 mM) at -20°C. Avoid freeze-thaw cycles. Aliquot into single-use volumes.

  • Working Solution:

    • Prepare a 1000x stock in DMSO (e.g., 10 mM).[6]

    • Dilute 1:1000 into pre-warmed culture media immediately before adding to cells to achieve 10

      
      M.
      
    • Note: Do not exceed 0.5% final DMSO concentration to avoid solvent toxicity.[6]

Protocol 1: ATP Quantification (The Gold Standard)

Because XCT 790 functions as a mitochondrial uncoupler, ATP depletion is the most proximal and sensitive marker of its activity. Unlike MTT, which relies on enzymatic conversion, ATP assays directly quantify the cell's energy currency.

Recommended Assay: CellTiter-Glo® (Promega) or equivalent luminescent ATP assay.[6]

Workflow Diagram

ATP_Protocol cluster_time Optimization Step1 Seed Cells (3-5k/well) 96-well Plate Step2 Adhere (24h @ 37°C) Step1->Step2 Step3 Treat with XCT 790 (0.1 - 20 µM) + DMSO Control Step2->Step3 Step4 Incubate (Time Dependent) Step3->Step4 Step5 Add Lysis/Substrate Reagent (1:1 Vol) Step4->Step5 note Short: 1-4h (Uncoupling) Long: 24-48h (Viability) Step4->note Step6 Shake (2 min) Incubate (10 min) Step5->Step6 Step7 Read Luminescence (Integration: 1s) Step6->Step7

Figure 2: Step-by-step workflow for ATP-based viability assessment.

Step-by-Step Procedure
  • Seeding: Plate cells (e.g., SKBR3, MCF-7) at 3,000–5,000 cells/well in 100 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    L complete media in opaque-walled 96-well plates. Allow 24h attachment.
    
  • Treatment:

    • Prepare serial dilutions of XCT 790 in media (Range: 0.1 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      M to 20 
      
      
      
      M).
    • Include a Vehicle Control (DMSO matched to the highest concentration, e.g., 0.2%).

    • Include a Positive Control (e.g., 1 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      M Staurosporine or 10 
      
      
      
      M FCCP for uncoupling comparison).
  • Incubation:

    • For Uncoupling Check: 1–4 hours.[6][7][8]

    • For Cytotoxicity: 24–48 hours.[6][9]

  • Measurement: Add 100

    
    L of ATP detection reagent directly to wells. Shake orbitally for 2 minutes to lyse. Incubate 10 minutes to stabilize signal.
    
  • Read: Measure total luminescence.

Expert Insight: If luminescence drops by >50% within 2 hours, the mechanism is likely direct mitochondrial uncoupling, not transcriptional regulation.

Protocol 2: Multiplexed Viability (MTT vs. DNA Content)

The Trap: XCT 790 inhibits mitochondrial respiration.[6] MTT/MTS assays rely on mitochondrial dehydrogenase activity.[6] Therefore, XCT 790 treatment can cause a loss of MTT signal without cell death (metabolic quiescence).[6] The Solution: Normalize MTT data against a DNA-binding dye (e.g., Hoechst 33342 or Crystal Violet) to confirm actual cell loss.[6]

Comparative Data Table: Assay Suitability
Assay TypeTargetSuitability for XCT 790Potential Artifacts
MTT / MTS Mitochondrial DehydrogenaseMedium May overestimate death due to mitochondrial uncoupling.[6]
CellTiter-Glo (ATP) Total ATPHigh Most sensitive; reflects primary MOA.[6]
Crystal Violet Total Protein/DNA (Adherence)High Unaffected by metabolic rate; measures biomass only.[6]
Trypan Blue Membrane IntegrityLow Not high-throughput; late-stage detection only.[6]
Validated Protocol (Crystal Violet)
  • Treat cells with XCT 790 for 48–72 hours.[6][9]

  • Wash 2x with PBS to remove floating (dead) cells.[6]

  • Fix with 10% formalin or 4% paraformaldehyde for 15 mins.[6]

  • Stain with 0.1% Crystal Violet solution for 20 mins.[6]

  • Wash with water until runoff is clear.[6] Air dry.

  • Solubilize dye with 10% Acetic Acid or 1% SDS.[6]

  • Read Absorbance at 590 nm.[6]

Protocol 3: Mechanistic Validation (Mitochondrial Potential)

To confirm XCT 790 is working via the expected mitochondrial pathway, use a membrane-potential dependent dye (JC-1 or TMRE).[6]

  • Reagent: JC-1 Dye (Thermo Fisher or equivalent).[6]

  • Principle: In healthy mitochondria, JC-1 forms red aggregates.[6] In uncoupled/depolarized mitochondria (XCT 790 effect), it remains as green monomers.[6]

  • Method:

    • Treat cells with 5–10 ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      M XCT 790 for 4–6 hours.
      
    • Add JC-1 (final 2

      
      M) for 30 mins at 37°C.
      
    • Wash with PBS.[6]

    • Flow Cytometry: Measure shift from Red (PE channel) to Green (FITC channel).[6]

    • Result: XCT 790 treatment should cause a massive shift to Green fluorescence, indicating

      
       collapse.
      

References

  • Mootha, V. K., et al. (2004). "Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha." Journal of Medicinal Chemistry.

  • Willy, P. J., et al. (2004). "Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand."[6] Proceedings of the National Academy of Sciences. [6]

  • Chiavarina, B., et al. (2014). "The Estrogen-Related Receptor alpha Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler."[6] Biochemistry.

  • Wu, F., et al. (2009). "Estrogen-related receptor alpha (ERRalpha) inverse agonist XCT-790 induces cell death in chemotherapeutic resistant cancer cells."[6][10] Chemico-Biological Interactions.

Sources

optimal dosing concentrations of XCT 790 for MCF-7 cells

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimal Dosing & Protocol for XCT 790 in MCF-7 Cells


 inhibition in MCF-7 breast cancer cells.

Part 1: Executive Summary & Strategic Dosing

Core Directive: The optimal dosing of XCT 790 for MCF-7 cells is context-dependent. For pure target engagement (degradation of ERR


), a concentration of 1–5 

M
is sufficient. For phenotypic growth inhibition (IC

), the consensus effective concentration lies between 5–10

M
.

Critical Warning: XCT 790 acts as a mitochondrial uncoupler at nanomolar concentrations, independent of ERR


. Researchers must distinguish between specific receptor-mediated effects and general metabolic toxicity.
Dosing Strategy Table
Experimental GoalRecommended Conc.DurationBiological Outcome
Target Engagement 1 – 5

M
24 – 48 hProteasomal degradation of ERR

protein; downregulation of PGC-1

target genes.
Phenotypic IC

~5

M
72 – 96 h~50% reduction in cell viability; G1/S cell cycle arrest.
Maximal Inhibition 10 – 20

M
24 – 48 hComplete growth arrest; high risk of off-target mitochondrial toxicity and apoptosis.
Mitochondrial Uncoupling > 0.1

M
MinutesRapid drop in mitochondrial membrane potential (

) and ATP depletion (Off-target).

Part 2: Mechanism of Action & Rationale

XCT 790 is a potent inverse agonist of the Estrogen-Related Receptor Alpha (ERRngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[1] Unlike standard antagonists that block ligand binding, XCT 790 disrupts the interaction between ERR

and its co-activator PGC-1

, targeting the receptor for ubiquitin-proteasome degradation.

Why this matters for MCF-7: MCF-7 cells are ER


-positive but also rely on ERR

for metabolic adaptation. XCT 790 treatment leads to a "metabolic collapse" by downregulating mitochondrial biogenesis genes (e.g., CS, VEGF), but this is confounded by its direct protonophore activity.
Pathway Visualization

G XCT XCT 790 ERRa ERRα Receptor XCT->ERRa  Inverse Agonism Mito Mitochondrial Membrane XCT->Mito  Protonophore Activity PGC1 PGC-1α Co-activator ERRa->PGC1  Disrupts Interaction Proteasome Proteasome ERRa->Proteasome  Targeted for Degradation ERRα Degradation (Target Engagement) Proteasome->Degradation Uncoupling Uncoupling/ATP Depletion (Off-Target Toxicity) Mito->Uncoupling G1Arrest G1 Cell Cycle Arrest Degradation->G1Arrest

Figure 1: Dual mechanism of XCT 790. Solid lines represent the intended pharmacological pathway; dotted lines represent the off-target mitochondrial uncoupling.

Part 3: Detailed Experimental Protocols

Protocol A: Preparation and Storage

Reagents:

  • XCT 790 (MW: 596.42 g/mol ).

  • Anhydrous DMSO (Dimethyl sulfoxide).

Procedure:

  • Stock Solution (10 mM): Dissolve 5.96 mg of XCT 790 in 1 mL of anhydrous DMSO. Vortex until completely dissolved.[2]

    • Note: XCT 790 is hydrophobic; ensure no particulate matter remains.

  • Aliquoting: Aliquot into small volumes (e.g., 20–50

    
    L) to avoid repeated freeze-thaw cycles.
    
  • Storage: Store at -20°C (stable for 1 month) or -80°C (stable for 6 months).

  • Working Solution: Dilute the stock 1:1000 in culture medium to achieve a 10

    
    M working concentration. Always keep final DMSO concentration 
    
    
    
    to prevent solvent toxicity.
Protocol B: Dose-Response Viability Assay (Determination of IC )

Objective: Determine the precise IC


 for your specific MCF-7 sub-clone.
  • Seeding:

    • Seed MCF-7 cells in 96-well plates at a density of 3,000 – 5,000 cells/well in 100

      
      L complete medium (DMEM + 10% FBS).
      
    • Incubate for 24 hours to allow attachment.

  • Treatment:

    • Prepare a serial dilution of XCT 790 in medium.

    • Range: 0, 0.1, 0.5, 1, 2.5, 5, 10, 20, 40

      
      M.
      
    • Include a Vehicle Control (DMSO matched to the highest concentration, e.g., 0.4%).

    • Perform in triplicate or quadruplicate.

  • Incubation:

    • Incubate cells for 72 hours . (Note: 24h is often too short to observe ERR

      
      -mediated growth inhibition).
      
  • Readout (MTT/CCK-8):

    • Add 10

      
      L CCK-8 or MTT reagent per well.
      
    • Incubate for 2–4 hours at 37°C.

    • Measure absorbance at 450 nm (CCK-8) or 570 nm (MTT).

  • Analysis:

    • Normalize data:

      
      .
      
    • Plot Log(concentration) vs. % Viability using non-linear regression (Sigmoidal dose-response).

    • Expected Result: IC

      
       should fall near 5 
      
      
      
      M
      .
Protocol C: Target Validation (Western Blot)

Objective: Confirm that the observed toxicity is due to ERR


 degradation and not just mitochondrial toxicity.
  • Seeding: Seed MCF-7 cells in 6-well plates (

    
     cells/well).
    
  • Treatment: Treat with 5

    
    M XCT 790  for 24 and 48 hours.
    
  • Lysis: Lyse cells in RIPA buffer containing protease inhibitors.

  • Blotting:

    • Load 20–30

      
      g protein.
      
    • Primary Antibody: Anti-ERR

      
       (e.g., clone 1ERR87).
      
    • Loading Control: GAPDH or

      
      -Actin.
      
  • Interpretation:

    • Success: You should observe a significant reduction (>50%) in ERR

      
       protein band intensity at 24h, and near-complete loss at 48h.[3]
      
    • Self-Validation: If cells die but ERR

      
       protein levels remain unchanged, the death is likely due to off-target mitochondrial uncoupling or solvent toxicity.
      

Part 4: Troubleshooting & Optimization

IssueProbable CauseSolution
No IC

observed
Drug precipitationCheck stock solubility. Ensure DMSO < 0.5%.
Rapid cell death (<6h) Mitochondrial uncouplingReduce dose to <1

M or check ATP levels. This is off-target toxicity.
High background in MTT Serum interferenceUse phenol-red free media for the readout phase.
Variable IC

Cell densityMCF-7 growth rates vary. Standardize seeding density strictly.

References

  • Eskiocak, B., et al. (2014).

    
     inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler." Biochemistry, 53(29), 4839–4846. Link
    
  • Wu, F., et al. (2009). "Estrogen-related receptor alpha (ERRalpha) inverse agonist XCT-790 induces cell death in chemotherapeutic resistant cancer cells." Chemico-Biological Interactions, 181(2), 236-242. Link

  • Lanvin, O., et al. (2007). "Estrogen-related receptor alpha inverse agonist XCT 790 inhibits proliferation of MCF-7 breast cancer cells." Molecular Cancer Therapeutics, 6. Link

  • Busch, B. B., et al. (2004). "Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha." Journal of Medicinal Chemistry, 47(23), 5593–5596. Link

Sources

Application Note: XCT 790 Administration Routes in Murine Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

XCT 790 is a potent, selective synthetic inverse agonist of the Estrogen-Related Receptor alpha (ERR


) .[1][2] It is widely utilized to investigate the role of ERR

in metabolic regulation, mitochondrial biogenesis, and cancer progression (specifically breast, prostate, and colorectal cancers).

Mechanism of Action: XCT 790 binds to the ligand-binding domain of ERR


, disrupting its interaction with the coactivator PGC-1

(Peroxisome Proliferator-Activated Receptor Gamma Coactivator-1 alpha). This suppression downregulates ERR

target genes involved in oxidative phosphorylation (OXPHOS) and the TCA cycle.

Critical Advisory (Off-Target Effect): While XCT 790 is a valuable tool, researchers must be aware that it acts as a mitochondrial uncoupler (proton ionophore) at concentrations slightly higher than its IC


 for ERR

. This effect is independent of ERR

and leads to rapid ATP depletion and AMPK activation.[3][4] Experimental designs must account for this duality to distinguish specific ERR

inhibition from general mitochondrial toxicity.
Diagram 1: Dual Mechanism of Action

XCT790_Mechanism node_drug XCT 790 node_target ERRα Receptor node_drug->node_target Inverse Agonism node_offtarget Mitochondrial Inner Membrane node_drug->node_offtarget Off-Target (High Dose) node_complex ERRα / PGC-1α Complex node_target->node_complex Disrupts node_gene Target Gene Transcription (OXPHOS, TCA) node_complex->node_gene Promotes node_effect1 Suppression of Metabolic Genes node_complex->node_effect1 Loss of Signal node_effect2 Proton Leak (Uncoupling) node_offtarget->node_effect2 Induces node_conseq ATP Depletion & AMPK Activation node_effect2->node_conseq Rapid

Caption: XCT 790 exerts specific transcriptional repression via ERR


 and non-specific mitochondrial uncoupling at higher concentrations.

Formulation Chemistry & Vehicle Optimization[5]

XCT 790 is highly lipophilic and practically insoluble in water. Direct dissolution in saline will result in precipitation, causing inconsistent dosing and potential embolism in IV routes.

The "Gold Standard" Co-Solvent System: To ensure bioavailability and stability for Intraperitoneal (IP) or Oral (PO) administration, a multi-component vehicle comprising DMSO, PEG300, Tween-80, and Saline is required.

Protocol: Preparation of 1.67 mg/mL Working Solution

Target Volume: 10 mL (Scalable)

ComponentRoleVolume (mL)Final %
XCT 790 Stock (16.7 mg/mL in DMSO)Active Solubilizer1.0 mL10%
PEG 300 Co-solvent / Stabilizer4.0 mL40%
Tween-80 Surfactant / Emulsifier0.5 mL5%
Saline (0.9% NaCl) Aqueous Base4.5 mL45%

Step-by-Step Formulation:

  • Stock Preparation: Dissolve XCT 790 powder in pure DMSO to a concentration of 16.7 mg/mL . Vortex and warm slightly (37°C) if necessary until clear. Store aliquots at -20°C.

  • Step 1 (Organic Phase): In a sterile tube, add 1 mL of the DMSO stock solution.

  • Step 2 (Stabilization): Add 4 mL of PEG 300. Vortex vigorously for 30 seconds. The solution should remain clear.

  • Step 3 (Emulsification): Add 0.5 mL of Tween-80. Vortex for 30 seconds.

  • Step 4 (Aqueous Phase): Slowly add 4.5 mL of warm (37°C) sterile saline while vortexing.

    • Note: Adding saline too quickly can cause shock precipitation. If cloudiness occurs, sonicate at 37°C until a stable suspension/emulsion is formed.

Diagram 2: Formulation Workflow

Formulation_Workflow step1 1. Dissolve XCT 790 in 100% DMSO step2 2. Add PEG 300 (Mix well) step1->step2 step3 3. Add Tween-80 (Surfactant) step2->step3 step4 4. Add Warm Saline (Dropwise) step3->step4 final Ready-to-Use Suspension step4->final

Caption: Stepwise addition order is critical to prevent irreversible precipitation of the lipophilic compound.

Administration Protocols

A. Intraperitoneal (IP) Injection (Primary Route)

This is the most cited route for chronic efficacy studies in xenograft models (e.g., H295R, pancreatic cancer).

  • Recommended Dose: 2.5 mg/kg to 5.0 mg/kg.

  • Dosing Frequency: Every other day (Q2D) or 3 times/week (e.g., Mon/Wed/Fri).

  • Injection Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).

Procedure:

  • Weigh the mouse to calculate the exact dose volume.

  • Using a 27G needle, inject the formulation into the lower right quadrant of the abdomen to avoid the cecum.

  • Control Group: Must receive the exact vehicle (10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline) without the drug. Pure saline is an invalid control due to the physiological effects of DMSO and PEG.

B. Intravenous (IV) Injection (Pharmacokinetics)

Used primarily for pharmacokinetic (PK) profiling or acute vascular models.

  • Recommended Dose: 4.0 mg/kg.

  • Vehicle Modification: Reduce DMSO to <5% if possible, or inject very slowly to prevent hemolysis. The IP formulation above can be used if the particle size is strictly controlled (must be a clear solution, not a suspension).

  • Site: Lateral tail vein.

C. Comparison of Dosing Regimens
ParameterChronic Efficacy (Oncology)Acute Metabolic Study
Route Intraperitoneal (IP)Intraperitoneal (IP)
Dose 2.5 – 5.0 mg/kg5.0 – 10.0 mg/kg
Frequency Q2D or 3x/Week for 21 daysSingle bolus
Endpoint Tumor volume, Ki67 stainingAMPK activation, ATP levels (1-4 hrs)
Key Reference Wu et al. (2009); Chimento et al. (2014)Mootha et al. (2014)

Troubleshooting & Quality Control

Precipitation in Syringe
  • Cause: Temperature drop or insufficient surfactant.

  • Solution: Keep the formulation at 37°C prior to loading the syringe. Do not prepare more than can be used in 1 hour.

Toxicity Signs (Mitochondrial Uncoupling)
  • Symptoms: Hyperthermia, lethargy, rapid weight loss (>15% in 3 days), rigor.

  • Mitigation: If observed, reduce dose to 2.5 mg/kg or extend the dosing interval. Ensure the animal has access to hydration gel, as uncoupling increases metabolic water demand.

Verification of Target Engagement
  • Biomarker: Measure mRNA levels of ESRRA (ERR

    
    ) and PPARGC1A (PGC-1
    
    
    
    ) in the target tissue (liver, tumor). XCT 790 typically reduces ERR
    
    
    protein levels via proteasomal degradation.

References

  • Discovery & Mechanism: Willy, P. J., et al. (2004). Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) antagonist. Proceedings of the National Academy of Sciences, 101(24), 8912–8917.

  • Mitochondrial Uncoupling (Critical Safety Data): Ebersole, B., et al. (2014). The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler.[4] Biochemistry, 53(29), 4815–4823.

  • In Vivo Oncology Protocol (H295R Model): Chimento, A., et al. (2014). Estrogen related receptor α (ERRα) a promising target for the therapy of adrenocortical carcinoma (ACC). Oncotarget, 6(24), 20469-20486.

  • In Vivo Oncology Protocol (Hepatocarcinoma): Wu, F., et al. (2009). Estrogen-related receptor alpha (ERRalpha) inverse agonist XCT-790 induces cell death in chemotherapeutic resistant cancer cells.[2][5] Chemico-Biological Interactions, 181(2), 236–242.

  • Formulation Guide: MedChemExpress. (n.d.). XCT 790 Product Protocol & Solubility Guide.

Sources

Application Note: Crystallization Protocol for 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous, field-proven protocol for the crystallization of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide . As this compound contains three distinct aromatic systems, a sulfonamide moiety, and an amide linkage, its purification requires a strategy that balances lipophilic solubility with polar interactions to ensure efficient impurity rejection.[1]

Executive Summary

Crystallization of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide presents a specific challenge due to its "amphiphilic-like" structure: the lipophilic 2-phenoxyphenyl and benzenesulfonyl groups contrast with the polar amide/sulfone core.[1] This guide outlines two primary methods: Solvent/Anti-Solvent Precipitation (for high-throughput purification) and Controlled Cooling Crystallization (for polymorph control and maximum purity).[1]

Key Molecular Characteristics:

  • H-Bond Donors: 1 (Amide N-H)

  • H-Bond Acceptors: 3 (Amide C=O, Sulfone O=S=O)[1]

  • Predicted LogP: ~3.5–4.2 (Moderate Lipophilicity)[1]

  • Crystal Habit: Likely needles or plates depending on solvent polarity.[1]

Pre-Crystallization Solubility Assessment

Before initiating bulk crystallization, the solubility profile must be verified.[1] The table below summarizes the solubility behavior of this sulfonamide-amide scaffold based on structural activity relationships (SAR).

Solvent ClassSolventSolubility (Cold)Solubility (Hot)Role in Protocol
Chlorinated Dichloromethane (DCM)HighVery HighDissolution Solvent
Esters Ethyl Acetate (EtOAc)ModerateHighPrimary Solvent
Alcohols Ethanol / IPALow-ModerateHighPrimary Solvent
Alkanes Heptane / HexaneInsolubleLowAnti-Solvent
Ethers TBME / Diethyl EtherLowModerateWash Solvent
Polar Aprotic DMSO / DMFVery HighVery HighAvoid (Hard to remove)

Protocol A: Solvent/Anti-Solvent Recrystallization (EtOAc / Heptane)

Objective: Rapid purification of crude material containing non-polar impurities or unreacted starting materials.[1] Mechanism: The compound is dissolved in a medium-polarity solvent (EtOAc), and solubility is drastically reduced by adding a non-polar anti-solvent (Heptane), forcing nucleation.[1]

Step-by-Step Methodology
  • Dissolution:

    • Place 10 g of crude 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide in a 250 mL round-bottom flask.

    • Add Ethyl Acetate (EtOAc) slowly at 60°C (reflux) until the solid just dissolves.

    • Target Concentration: ~1 g/5–7 mL.[1]

  • Filtration (Hot):

    • While hot, filter the solution through a pre-warmed Celite pad or sintered glass funnel to remove insoluble mechanical impurities.[1]

  • Nucleation Induction:

    • Maintain the filtrate at 50–55°C.[1]

    • Add Heptane dropwise until a persistent slight turbidity (cloud point) is observed.[1]

    • Ratio: Typically 1:1 to 1:2 (EtOAc:Heptane) by volume.[1]

  • Crystal Growth:

    • Remove heat and allow the flask to cool to room temperature (20–25°C) slowly over 2 hours.

    • Critical Step: Do not shock-cool; rapid cooling traps impurities.[1]

  • Maturation:

    • Once at room temperature, cool further in an ice bath (0–5°C) for 1 hour to maximize yield.

  • Isolation:

    • Filter the crystalline solid under vacuum.[1]

    • Wash the cake with cold 1:3 EtOAc:Heptane.

    • Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Controlled Cooling Crystallization (Ethanol)

Objective: Generation of thermodynamically stable polymorphs and removal of polar by-products.[1] Mechanism: Utilizing the steep solubility curve of sulfonamides in alcohols to grow dense, filterable crystals.[1]

Step-by-Step Methodology
  • Slurry Formation:

    • Suspend crude solid in Absolute Ethanol (EtOH) (10 mL per gram of solid).

  • Reflux:

    • Heat the slurry to reflux (78°C). The solid should dissolve completely.[1] If not, add EtOH in 1 mL increments.

  • Seeding (Optional but Recommended):

    • Cool solution to 65°C (metastable zone).

    • Add a seed crystal (<1% wt) of pure compound if available to direct polymorphism.[1]

  • Linear Cooling Ramp:

    • Cool from 65°C to 20°C at a rate of 10°C per hour .

    • Agitation: Maintain slow, consistent stirring (overhead stirrer preferred at 100 rpm) to prevent oiling out.[1]

  • Final Isolation:

    • Filter the resulting white needles/plates.[1]

    • Wash with cold Ethanol (-10°C).[1]

    • Dry under high vacuum.[1]

Process Visualization (DOT Diagram)[1]

The following diagram illustrates the decision logic and workflow for purifying this compound.

CrystallizationWorkflow Start Crude 4-(benzenesulfonyl)-N- (2-phenoxyphenyl)butanamide SolubilityCheck Solubility Check: Dissolve in hot EtOAc Start->SolubilityCheck Insolubles Insoluble Impurities? (Mechanical/Salts) SolubilityCheck->Insolubles HotFilter Hot Filtration (Remove Insolubles) Insolubles->HotFilter Yes MethodChoice Select Method Based on Purity Goal Insolubles->MethodChoice No HotFilter->MethodChoice MethodA Method A: EtOAc/Heptane (High Yield/General Purity) MethodChoice->MethodA MethodB Method B: Ethanol Cooling (High Purity/Polymorph Control) MethodChoice->MethodB AddHeptane Add Heptane to Cloud Point (Temp: 50°C) MethodA->AddHeptane RefluxEtOH Reflux in Ethanol (Temp: 78°C) MethodB->RefluxEtOH CoolingA Cool to 0°C (2 hours) AddHeptane->CoolingA FinalProduct Pure Crystalline Solid (Vacuum Dry) CoolingA->FinalProduct SlowCool Linear Cooling Ramp (10°C/hour) RefluxEtOH->SlowCool SlowCool->FinalProduct

Caption: Decision matrix for selecting between Anti-Solvent (Method A) and Cooling (Method B) crystallization pathways.

Troubleshooting & Critical Parameters

"Oiling Out" (Liquid-Liquid Phase Separation)[1]
  • Symptom: The solution turns milky or droplets form instead of crystals.[1]

  • Cause: The temperature dropped too fast, or the anti-solvent was added too quickly, pushing the system into the unstable zone (spinodal decomposition).[1]

  • Fix: Re-heat until clear. Add the anti-solvent (Heptane) more slowly.[1] If persistent, switch to Method B (Ethanol) as alcohols are less prone to causing oiling in sulfonamides compared to alkane/ester mixes.[1]

Polymorph Control

Sulfonamides are notorious for polymorphism.[1]

  • Metastable forms: Often result from rapid precipitation (Method A).[1]

  • Stable forms: Result from slow cooling (Method B).[1]

  • Verification: Use DSC (Differential Scanning Calorimetry) to check melting point sharpness.[1] A broad range indicates mixed polymorphs or impurities.[1]

References

  • Mullin, J. W. (2001).[1] Crystallization. 4th Edition. Butterworth-Heinemann.[1] (The definitive text on industrial crystallization fundamentals).

  • Myerson, A. S. (2002).[1] Handbook of Industrial Crystallization. 2nd Edition. Cambridge University Press.[1] (Detailed guide on solvent selection and polymorph control). [1]

  • Bernstein, J. (2002).[1] Polymorphism in Molecular Crystals. Oxford University Press.[1] (Essential for understanding the behavior of sulfonamide crystal lattices). [1]

  • NIST Chemistry WebBook . Benzenesulfonamide Derivatives Spectral Data. (Used for structural verification and solubility referencing).[1]

Sources

Application Note: Inducing Metabolic Stress in Cancer Models using XCT 790

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

XCT 790 is a potent, selective inverse agonist of the Estrogen-Related Receptor Alpha (ERR


), a nuclear receptor critical for regulating mitochondrial biogenesis and oxidative phosphorylation (OXPHOS).[1] In cancer research, XCT 790 is utilized to induce metabolic stress, specifically targeting tumors that exhibit "metabolic addiction" to mitochondrial respiration (e.g., chemo-resistant breast cancer, melanoma).[1]
The Dual-Mechanism Paradox (Critical Insight)

To maintain scientific integrity, researchers must recognize that XCT 790 operates via two distinct, concentration-dependent mechanisms. Failure to distinguish these leads to data misinterpretation.[1]

  • Genomic Mechanism (Target Specific): At sustained concentrations (1–10

    
    M), XCT 790 disrupts the interaction between ERR
    
    
    
    and its co-activator PGC-1
    
    
    .[1] This downregulates the transcription of TCA cycle and OXPHOS genes, leading to a gradual reduction in mitochondrial mass and function over 24–48 hours.
  • Non-Genomic Mechanism (Off-Target): At nanomolar concentrations or acute exposure, XCT 790 acts as a potent mitochondrial uncoupler , independent of ERR

    
    .[1][2] It dissipates the mitochondrial membrane potential (
    
    
    
    ) similarly to FCCP, causing rapid ATP depletion and AMPK activation.[1][2][3][4]
Pathway Visualization

The following diagram illustrates the bifurcation of XCT 790's effects based on cellular localization and kinetics.

XCT790_Mechanism cluster_Nucleus Nucleus (Genomic Effect) cluster_Mito Mitochondria (Acute Effect) XCT XCT 790 ERRa ERRα Receptor XCT->ERRa Inverse Agonism (1-10 µM) Uncoupling Proton Leak (Uncoupling) XCT->Uncoupling Direct Action (Nanomolar) Complex ERRα/PGC-1α Complex ERRa->Complex Disrupts PGC1a PGC-1α Co-activator PGC1a->Complex GeneExp Mitochondrial Gene Transcription Complex->GeneExp Promotes ETC Electron Transport Chain GeneExp->ETC Biogenesis ATP ATP Depletion ETC->ATP Generates Uncoupling->ATP Causes

Caption: Figure 1. Dual mechanism of XCT 790.[4][5][6][7][8][9][10] Solid lines indicate the primary genomic pathway; dotted lines show acute mitochondrial uncoupling.[1]

Experimental Preparation & Handling

Reagent Formulation
  • Solubility: XCT 790 is insoluble in water.[1][7] Prepare stock solutions in DMSO .

  • Stock Concentration: Prepare a 10 mM or 20 mM stock solution.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles. Stable for 6 months.

  • Working Solution: Dilute in culture media immediately prior to use.[1] Ensure final DMSO concentration is <0.1% to avoid solvent toxicity.[1]

Dosing Strategy Table

Select the concentration based on your specific experimental endpoint.[1]

Experimental GoalTarget ConcentrationDurationPrimary Readout
ERR

Knockdown
5 – 10

M
24 – 48 HoursWestern Blot (ERR

, PGC-1

), qPCR
Metabolic Stress/Kill 1 – 20

M
48 – 72 HoursMTT/CTG Viability, Apoptosis (Annexin V)
Acute Uncoupling 0.1 – 1

M
15 – 60 MinsSeahorse OCR, ATP levels

Protocol 1: Inducing Chronic Metabolic Stress (Viability Assay)[1]

Objective: To determine the sensitivity of cancer cells to ERR


 inhibition-mediated metabolic collapse.

Materials:

  • Cancer cell lines (e.g., MDA-MB-231, SKBR3).[1]

  • XCT 790 Stock (10 mM).[1]

  • CellTiter-Glo (CTG) or MTT Reagent.[1]

Step-by-Step Workflow:

  • Seeding: Plate cells in 96-well plates at optimal density (typically 3,000–5,000 cells/well).

    • Note: Metabolic inhibitors are often cytostatic.[1] Ensure cells are in log-phase growth but not over-confluent.[1]

  • Attachment: Incubate for 24 hours at 37°C, 5% CO2.

  • Treatment:

    • Prepare serial dilutions of XCT 790 in media (Range: 0.1

      
      M to 20 
      
      
      
      M).[1]
    • Include a Vehicle Control (DMSO matched to the highest concentration).

    • Crucial Control: If testing specificity, include an ERR

      
       knockdown (siRNA) control well to validate that drug effects mimic genetic loss.[1]
      
  • Incubation: Treat cells for 48 to 72 hours .

    • Insight: 24 hours is often insufficient for genomic downregulation of mitochondrial mass to impact viability.

  • Readout: Add detection reagent (MTT/CTG) and measure absorbance/luminescence.[1]

  • Analysis: Calculate IC50. A steep drop in viability often indicates "metabolic catastrophe" due to ROS accumulation.[1]

Protocol 2: Assessing Mitochondrial Respiration (Seahorse XF)

Objective: To measure the functional impact of XCT 790 on the Oxygen Consumption Rate (OCR).

Experimental Design: This protocol describes a pretreatment model (chronic effect) rather than an acute injection model, as this best reflects the therapeutic mechanism of ERR


 inhibition.[1]

Workflow Diagram:

Seahorse_Workflow Seed Seed Cells (XF Plate) Treat Treat with XCT 790 (24h Pre-incubation) Seed->Treat Day 0 Wash Wash & Change to Assay Media Treat->Wash Day 1 Equilibrate Equilibrate (Non-CO2 Incubator) Wash->Equilibrate 1 hr Run Run XF Assay (Mito Stress Test) Equilibrate->Run

Caption: Figure 2. Workflow for measuring chronic respiratory impairment.

Detailed Steps:

  • Seeding: Plate cells in XF cell culture microplates. Allow attachment (24h).

  • Pretreatment: Replace media with culture media containing XCT 790 (e.g., 5

    
    M) or DMSO.[1] Incubate for 24 hours.
    
    • Why? This allows time for ERR

      
       inhibition to reduce mitochondrial protein levels.[1]
      
  • Assay Media Prep: On the day of assay, prepare XF Base Medium (supplemented with Glucose, Pyruvate, Glutamine).[1] Adjust pH to 7.4.

  • Wash: Wash cells 2x with Assay Media. Add final volume (180

    
    L).[1]
    
  • Mito Stress Test Injections:

    • Port A: Oligomycin (ATP Synthase inhibitor).[1]

    • Port B: FCCP (Uncoupler - to determine maximal respiration).[1]

    • Port C: Rotenone/Antimycin A (ETC inhibitors).[1]

  • Expected Results:

    • Basal Respiration: Significantly lower in XCT 790 treated cells.[1]

    • Maximal Respiration: Drastically reduced, indicating a loss of mitochondrial spare respiratory capacity.[1]

Protocol 3: ROS Quantification (Flow Cytometry)[1]

Objective: To confirm that metabolic stress is driving ROS-mediated apoptosis.[1]

  • Treatment: Treat cells with XCT 790 (5–10

    
    M) for 24 hours.[1]
    
  • Staining:

    • Harvest cells (trypsinize).[1]

    • Resuspend in PBS containing MitoSOX Red (5

      
      M) for mitochondrial superoxide detection.[1]
      
    • Incubate for 15–20 mins at 37°C protected from light.

  • Acquisition: Analyze via flow cytometry (Ex/Em: 510/580 nm).

  • Validation: Pre-treat a control group with a ROS scavenger (e.g., NAC, 5 mM) 1 hour before XCT 790.[1] If cell death is rescued, the mechanism is ROS-dependent.[1]

Troubleshooting & Controls

ObservationPotential CauseCorrective Action
Rapid cell death (<4 hours) Acute mitochondrial uncoupling (Off-target).[1]Reduce concentration to <1

M or check ATP levels immediately.[1]
No reduction in ERR

protein
Protein half-life is long.[1]Extend treatment to 48–72 hours; ensure serum in media is not interfering (steroid hormones in FBS can compete).[1]
High toxicity in Control DMSO concentration too high.[1]Ensure final DMSO is <0.1% v/v.
Inconsistent Seahorse Data Cell density variation.Normalize OCR data to total protein or cell count (Crystal Violet/Hoechst) after the run.[1]

References

  • Willy, P. J., et al. (2004). Regulation of PPARgamma coactivator 1alpha (PGC-1alpha) signaling by an estrogen-related receptor alpha (ERRalpha) ligand.[1] Proceedings of the National Academy of Sciences, 101(24), 8912–8917.[1] [1]

  • Eskiocak, B., et al. (2014).

    
     Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler.[1][4] Biochemistry, 53(29), 4839–4846.[1] 
    
  • Wu, F., et al. (2009). Estrogen-related receptor alpha (ERRalpha) inverse agonist XCT-790 induces cell death in chemotherapeutic resistant cancer cells.[1][7][11] Chemico-Biological Interactions, 181(2), 236–242.[1][2][7][11]

  • Mootha, V. K., et al. (2004). ERRalpha and Gabpa/b specify PGC-1alpha-dependent oxidative phosphorylation gene expression that is altered in diabetic muscle.[1] Proceedings of the National Academy of Sciences, 101(17), 6570–6575.[1] [1]

Sources

Troubleshooting & Optimization

improving aqueous solubility of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solubility Optimization Guide Ticket ID: SOL-4BS-PhO-001 Subject: Improving Aqueous Solubility of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide Status: Open [Resolution Provided Below] Assigned Scientist: Senior Application Specialist, Formulation Chemistry

Executive Summary & Physicochemical Assessment

Compound Analysis: You are working with 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide . Based on its structure (Ph-SO2-(CH2)3-CO-NH-(2-OPh-Ph)), this molecule presents a classic "brick dust" profile:

  • High Lipophilicity (LogP ~3.5–4.5 estimated): Two aromatic rings and a phenoxy ether linkage drive high partition coefficients.

  • High Crystallinity: The sulfonyl and amide moieties provide strong intermolecular hydrogen bonding (H-bond acceptors/donors), likely leading to a high melting point and high lattice energy.

  • Lack of Ionizable Centers: The molecule lacks basic amines or acidic carboxylic groups suitable for salt formation within the physiological pH range (1–8).

Diagnosis: The compound is likely a BCS Class II (Low Solubility, High Permeability) candidate.[1] Simple pH adjustment will fail. You must rely on Amorphous Solid Dispersions (ASD) , Complexation , or Surfactant/Cosolvent systems .

Module 1: Quick-Fix for In Vitro Assays (DMSO Stocks)

Use this section if you need immediate solubility for cellular or enzymatic assays.[2]

The Issue: Compound precipitates upon dilution from DMSO stock into aqueous media.

Troubleshooting Protocol:

  • Switch to a "Bridging" Solvent System: Pure DMSO stocks often "crash out" because the water mixing enthalpy is too high.[2]

    • Recommendation: Prepare stock in DMSO:PEG400 (1:1) .

  • Kinetic Solubility Optimization:

    • Step 1: Dissolve compound at 10 mM in DMSO.

    • Step 2: Slowly add this stock to a pre-warmed (37°C) buffer containing 0.5% Methylcellulose (MC) or 1% Tween 80 .

    • Why? The polymer/surfactant inhibits nucleation, keeping the drug in a supersaturated state long enough for the assay.[3]

Data Table: Recommended Cosolvent Limits for Assays

Solvent / ExcipientMax Conc.[2] (Cell Culture)Max Conc.[2] (Enzymatic)Function
DMSO 0.1% - 0.5%< 5%Primary Solubilizer
PEG 400 1%< 10%Cosolvent (Reduces polarity gap)
Tween 80 0.01%0.1%Surfactant (Prevents aggregation)
HP-β-CD 10 mM50 mMComplexing Agent (Sequesters hydrophobic tail)

Module 2: Advanced Formulation (Oral/In Vivo)

Use this section for animal studies (PK/PD) where high exposure is required.[2]

Strategy A: Cyclodextrin Complexation

The benzenesulfonyl and phenoxyphenyl moieties are ideal guests for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[2]

Protocol: Phase Solubility Study

  • Preparation: Prepare aqueous solutions of HP-β-CD at increasing concentrations (0, 10, 20, 30, 40% w/v).

  • Saturation: Add excess 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide to each vial.

  • Equilibration: Shake at 25°C for 48 hours.

  • Filtration: Filter through 0.45 µm PVDF membrane.

  • Quantification: Analyze filtrate via HPLC-UV (approx. 254 nm).

  • Result: If the plot is linear (

    
     type), a 1:1 complex is forming.[2]
    
Strategy B: Amorphous Solid Dispersion (ASD)

Since the molecule has H-bond donors (amide NH) and acceptors (sulfonyl O), HPMC-AS (Hydroxypropyl Methylcellulose Acetate Succinate) is the polymer of choice.[2] It stabilizes the amorphous form via hydrogen bonding and prevents recrystallization (the "Spring and Parachute" effect).

Workflow Visualization (ASD Production):

ASD_Workflow Drug Drug (Crystalline) Mix Dissolution (Clear Solution) Drug->Mix Polymer HPMC-AS (L/M/H Grade) Polymer->Mix Solvent DCM : Methanol (1:1) Solvent->Mix Evap Rotary Evaporation (Rapid Solvent Removal) Mix->Evap Homogenization VacDry Vacuum Drying (48h, 40°C) Evap->VacDry Solidification Product Amorphous Solid Dispersion VacDry->Product Milling

Caption: Solvent Evaporation method for generating Amorphous Solid Dispersions (ASD).[2] The rapid removal of solvent "freezes" the drug in a disordered, high-energy state.

Module 3: Troubleshooting & FAQs

Q1: Why did my solid dispersion turn into a sticky gum?

  • Cause: Residual solvent acting as a plasticizer, lowering the Glass Transition Temperature (

    
    ).
    
  • Fix: Increase vacuum drying time (up to 72h) or use a secondary drying step with a desiccator. Ensure your drug:polymer ratio is correct (start at 1:3 or 1:4).[2]

Q2: Can I use salt formation to improve solubility?

  • Analysis: Unlikely. The amide proton (

    
     > 15) and the sulfonyl-alpha protons are too weakly acidic. Strong bases (like NaOH) might hydrolyze the amide bond before forming a stable salt.[2]
    
  • Verdict: Stick to neutral formulation strategies (ASD or CDs).

Q3: Which Cyclodextrin is best?

  • Recommendation: HP-β-CD or SBE-β-CD (Captisol®) .[2]

  • Reasoning: The aromatic rings fit best in the Beta-cavity (approx 6.0–6.5 Å). Alpha is too small; Gamma is too loose. The hydroxypropyl/sulfobutyl groups disrupt the CD's own crystal lattice, dramatically increasing water solubility compared to parent β-CD.

Visualizing the Solubility Mechanism

The following diagram illustrates how HPMC-AS maintains supersaturation for your specific molecule.

Parachute_Effect Crystalline Crystalline Drug (Low Energy, Low Solubility) Amorphous Amorphous Drug (High Energy, High Solubility) Crystalline->Amorphous Energy Input (Melting/Solvent Evap) Precip Recrystallization (Precipitation) Amorphous->Precip Fast (The Spring) Stabilized Stabilized Micelles (HPMC-AS Interaction) Amorphous->Stabilized Polymer Inhibition (The Parachute) Stabilized->Precip Slow (Extended Release) Note Mechanism: HPMC-AS hydrophobic acetyl groups interact with Phenoxy/Benzene rings. Succinate groups repel aggregation via charge. Note->Stabilized

Caption: The "Spring and Parachute" effect.[2] The polymer prevents the high-energy amorphous drug from crashing back into its crystalline form.

References

  • Solubility Enhancement Strategies: Savjani, K. T., et al.[2] "Drug Solubility: Importance and Enhancement Techniques."[1][2][4][5] ISRN Pharm.[2] (2012).

  • Cyclodextrin Complexation: Jansook, P., et al.[2] "Cyclodextrins: structure, physicochemical properties and pharmaceutical applications."[6] Int J Pharm.[7] (2018).[3][8] - Note: General reference for CD thermodynamics.

  • Amorphous Solid Dispersions (HPMC-AS): Baghel, S., et al.[2] "Polymeric Amorphous Solid Dispersions: A Review of Manufacturing Techniques."[2] J Adv Pharm Technol Res.[2] (2016).[9]

  • Sulfonamide/Amide Solubility: BenchChem Technical Guides. "Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide" (Analogous Structure).

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) before handling new chemical entities.

Sources

Technical Support Center: Troubleshooting XCT 790 Precipitation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for XCT 790. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing and resolving issues related to the precipitation of XCT 790 in cell culture media. Here, we will delve into the underlying causes of this common experimental challenge and offer field-proven protocols and solutions to ensure the integrity and reproducibility of your results.

Understanding XCT 790: Beyond the Target

XCT 790 is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular energy homeostasis and metabolism.[1][2] Its utility as a chemical probe has been widespread in studying the role of ERRα in various physiological and pathological processes. However, it is crucial to recognize that XCT 790 also exhibits a significant off-target effect as a potent mitochondrial uncoupler, independent of its action on ERRα.[1][3][4] This dual activity necessitates careful experimental design and interpretation.

From a practical standpoint, the physicochemical properties of XCT 790 present a significant hurdle in its application. It is a hydrophobic molecule, readily soluble in organic solvents like dimethyl sulfoxide (DMSO), but poorly soluble in aqueous solutions such as cell culture media.[5][6] This inherent low aqueous solubility is the primary driver of the precipitation issues frequently encountered by researchers.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns regarding XCT 790 precipitation.

Q1: I dissolved XCT 790 in DMSO, but it precipitated immediately upon addition to my cell culture medium. Why did this happen?

This is a classic example of a compound "crashing out" of solution. When a concentrated DMSO stock of a hydrophobic compound like XCT 790 is rapidly diluted into an aqueous environment, the DMSO disperses, and the compound is suddenly exposed to a solvent in which it is poorly soluble. If the local concentration of XCT 790 exceeds its aqueous solubility limit, it will precipitate.

Q2: Can the temperature of my cell culture medium affect XCT 790 solubility?

Q3: Does the pH of the cell culture medium influence XCT 790 precipitation?

The pH of the medium can significantly impact the solubility of compounds with ionizable groups. While the specific pKa of XCT 790 is not commonly published, its chemical structure suggests it may have functional groups whose charge state is pH-dependent. Changes in pH can alter the overall charge of the molecule, affecting its interaction with water and thus its solubility. Standard cell culture media is buffered to a physiological pH (typically 7.2-7.4), and deviations from this range could potentially influence XCT 790's solubility.

Q4: How does serum in the cell culture medium affect XCT 790?

Fetal bovine serum (FBS) and other sera contain abundant proteins, such as albumin, which can bind to hydrophobic compounds. This binding can effectively increase the apparent solubility of XCT 790 in the medium by keeping it in a protein-bound, soluble state. Therefore, working in serum-free or low-serum conditions may increase the likelihood of precipitation.

Core Troubleshooting Guide: From Prevention to Resolution

A systematic approach is key to overcoming XCT 790 precipitation. This guide is structured to provide preventative measures, immediate troubleshooting steps, and advanced solutions.

Part 1: Proactive Measures to Prevent Precipitation

The best troubleshooting is preventing the problem from occurring in the first place. Adhering to the following protocols for preparing and using XCT 790 will significantly reduce the risk of precipitation.

Objective: To prepare a stable, high-concentration stock solution of XCT 790 in DMSO and to dilute it into cell culture medium for experiments with minimal precipitation.

Materials:

  • XCT 790 powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile, pre-warmed (37°C) cell culture medium (with or without serum, as per your experimental design)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional, but recommended)

Step-by-Step Methodology:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Equilibrate the XCT 790 powder vial to room temperature before opening to prevent condensation.

    • Aseptically weigh the desired amount of XCT 790 and dissolve it in anhydrous, sterile-filtered DMSO to create a high-concentration stock solution (e.g., 10 mM). Vendor datasheets suggest a solubility of up to 16.67 mg/mL in DMSO, which may require sonication.[5][6]

    • Vortex thoroughly to ensure complete dissolution. If needed, briefly sonicate the solution in a water bath to aid dissolution.

    • Critical Point: Ensure your DMSO is anhydrous. DMSO is hygroscopic and absorbed water can reduce the solubility of hydrophobic compounds.

    • Aliquot the stock solution into small, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.

  • Prepare Intermediate and Final Working Solutions (Serial Dilution):

    • Never add the concentrated DMSO stock directly to your final culture volume.

    • Step 2a: Intermediate Dilution. In a sterile microcentrifuge tube, perform an intermediate dilution of the DMSO stock solution into pre-warmed (37°C) cell culture medium. For example, add 1 µL of a 10 mM stock to 99 µL of medium to get a 100 µM intermediate solution. Mix gently by flicking the tube or pipetting up and down.

    • Step 2b: Final Dilution. Add the intermediate dilution to your final volume of pre-warmed cell culture medium in your culture vessel. For instance, to achieve a final concentration of 10 µM in 10 mL of medium, add 1 mL of the 100 µM intermediate solution.

    • Gently swirl the culture vessel to ensure even distribution of the compound.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation XCT_powder XCT 790 Powder Stock 10 mM Stock in DMSO XCT_powder->Stock DMSO Anhydrous DMSO DMSO->Stock Intermediate Intermediate Dilution (e.g., 100 µM in Medium) Stock->Intermediate 1:100 Dilution in pre-warmed medium Final Final Working Solution (e.g., 10 µM in Culture) Intermediate->Final Add to final volume

Part 2: Immediate Troubleshooting When Precipitation Occurs

If you observe precipitation after adding XCT 790 to your media, consider the following steps:

  • Visual Confirmation: First, confirm that what you are seeing is indeed precipitation and not microbial contamination. Precipitates often appear as fine, crystalline structures or an amorphous cloudiness, while bacterial or fungal contamination may present differently.

  • Gentle Agitation and Incubation: Gently swirl the culture vessel and return it to the 37°C incubator for a short period (15-30 minutes). The combination of warmth and gentle agitation may help to redissolve some of the precipitate.

  • Review Your Dilution Method: If the problem persists, the most likely culprit is the dilution method. Re-evaluate your protocol and consider implementing the serial dilution method described above if you are not already doing so. A common mistake is adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous media.

Part 3: Advanced Strategies for Stubborn Precipitation

For particularly challenging situations, the following advanced strategies can be employed.

In some instances, the addition of a biocompatible co-solvent or surfactant can enhance the solubility of hydrophobic compounds in aqueous media.

  • Pluronic F-68: This non-ionic surfactant is commonly used in cell culture to protect cells from shear stress in bioreactors, but it can also aid in the solubilization of hydrophobic molecules.[7][8][9][10] It is generally well-tolerated by most cell lines at low concentrations (e.g., 0.01-0.1%).

Objective: To prepare XCT 790 working solutions with the addition of Pluronic F-68 to improve solubility.

Materials:

  • Pluronic F-68 (cell culture grade)

  • Prepared XCT 790 DMSO stock solution

  • Sterile, pre-warmed (37°C) cell culture medium

Step-by-Step Methodology:

  • Prepare a Pluronic F-68 Stock Solution: Prepare a sterile 10% (w/v) stock solution of Pluronic F-68 in cell culture grade water or PBS.

  • Supplement Cell Culture Medium: Add the Pluronic F-68 stock solution to your cell culture medium to a final concentration of 0.01% to 0.1%. It is advisable to test a range of concentrations to determine the optimal balance between solubility enhancement and potential effects on your specific cell line.

  • Prepare XCT 790 Working Solution: Following the serial dilution protocol outlined previously, use the Pluronic F-68 supplemented medium to prepare your intermediate and final working solutions of XCT 790.

G cluster_prep Preparation cluster_solubilization Solubilization Workflow XCT_Stock XCT 790 DMSO Stock Pluronic_Stock 10% Pluronic F-68 Stock Medium Cell Culture Medium Supplemented_Medium Medium + Pluronic F-68 (0.01-0.1%) Working_Solution XCT 790 Working Solution

Data Summary and Key Parameters

While specific quantitative solubility data for XCT 790 across a range of temperatures and pH values is limited in the public domain, the following table summarizes key solubility and handling parameters based on available information and best practices for hydrophobic compounds.

ParameterRecommendation/InformationRationale
Primary Solvent Anhydrous, sterile-filtered DMSOXCT 790 is highly soluble in DMSO. Using anhydrous DMSO is critical as water content can reduce solubility.
Stock Solution Concentration 10 mM (or as desired, up to ~28 mM)A high concentration allows for small volumes to be used, minimizing the final DMSO concentration in the culture.
Stock Solution Storage Aliquoted at -20°C or -80°CPrevents repeated freeze-thaw cycles which can lead to compound degradation and precipitation.
Final DMSO Concentration in Culture < 0.5%, ideally < 0.1%High concentrations of DMSO can be toxic to cells and can also affect cellular processes.
Working Solution Preparation Use pre-warmed (37°C) mediumMay slightly improve solubility and avoids temperature shock to cells.
Dilution Method Serial dilution (intermediate dilution step)Prevents the compound from "crashing out" by avoiding rapid, large-scale dilution from a high DMSO concentration to a primarily aqueous environment.
Use of Serum If experimentally permissible, use serum-containing mediaSerum proteins can bind to and help solubilize hydrophobic compounds.
Solubility Enhancer Pluronic F-68 (0.01-0.1%)Can act as a surfactant to improve the solubility of hydrophobic compounds in aqueous media.

Concluding Remarks

The successful use of XCT 790 in cell culture hinges on a thorough understanding of its physicochemical properties and the implementation of meticulous preparation techniques. Precipitation is a common but surmountable challenge. By employing the proactive strategies, systematic troubleshooting, and advanced protocols detailed in this guide, researchers can minimize the occurrence of precipitation, thereby ensuring the reliability and accuracy of their experimental data. Always remember to include appropriate vehicle controls (e.g., medium with the final concentration of DMSO) in your experiments to account for any potential effects of the solvent.

References

  • Eskiocak, B., Aktar Ali, M., & White, M. A. (2014). The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler. Biochemistry, 53(29), 4839–4846.
  • Busch, B. B., Stevens, W. C., Jr, Martin, R., Ordentlich, P., Zhou, S., Sapp, D. W., Horlick, R. A., & Mohan, R. (2004). Identification of a selective inverse agonist for the orphan nuclear receptor estrogen-related receptor alpha. Journal of Medicinal Chemistry, 47(23), 5593–5596.
  • Zhang, Z., Al-Rubeai, M., & Thomas, C. R. (2008). An investigation of small-molecule surfactants to potentially replace pluronic F-68 for reducing bubble-associated cell damage. Biotechnology Progress, 24(5), 1183–1191.
  • MDPI. (n.d.). Pluronic F-68 and F-127 Based Nanomedicines for Advancing Combination Cancer Therapy. Retrieved from [Link]

  • MSpace. (n.d.). The Effect of the non ionic Surfactant Pluronic F68 on Mammalian Cells in Culture. Retrieved from [Link]

  • Gigout, A., et al. (2010). Effect of surfactant pluronic F-68 on CHO cell growth, metabolism, production, and glycosylation of human recombinant IFN-γ in mild operating conditions. Biotechnology and Bioengineering, 106(4), 629-639.
  • Wikipedia. (n.d.). XCT-790. Retrieved from [Link]

  • ResearchGate. (2015). Aqueous Solubility and Degradation Kinetics. Retrieved from [Link]

  • PubMed. (2014). The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler. Retrieved from [Link]

  • PubMed. (2016). Cell culture media impact on drug product solution stability. Retrieved from [Link]

  • Frontiers. (n.d.). Impact of Dendrimers on Solubility of Hydrophobic Drug Molecules. Retrieved from [Link]

  • Charnwood Discovery. (n.d.). Kinetic Solubility - In Vitro Assay. Retrieved from [Link]

  • PubMed Central. (n.d.). MR Imaging Reveals Dynamic Aggregation of Multivalent Glycoconjugates in Aqueous Solution. Retrieved from [Link]

  • Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]

  • PubMed. (2009). Estrogen-related receptor alpha (ERRalpha) inverse agonist XCT-790 induces cell death in chemotherapeutic resistant cancer cells. Retrieved from [Link]

  • Eve Technologies. (n.d.). Sample Preparation Guide. Retrieved from [Link]

  • MDPI. (n.d.). Systematically Exploring Molecular Aggregation and Its Impact on Surface Tension and Viscosity in High Concentration Solutions. Retrieved from [Link]

  • MDPI. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved from [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from [Link]

  • PubMed. (2024). Solubility, pH-Solubility Profile, pH-Rate Profile, and Kinetic Stability of the Tyrosine Kinase Inhibitor, Alectinib. Retrieved from [Link]

  • ResearchGate. (2015). Aqueous Solubility and Degradation Kinetics. Retrieved from [Link]

  • Interchim. (n.d.). 3D Culture Cell Proliferation Assay Core Kit. Retrieved from [Link]

  • PubMed. (2014). Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light. Retrieved from [Link]

  • YouTube. (2023). Cell Preparation for Flow Cytometry. Retrieved from [Link]

Sources

Technical Support Hub: Stability Profile of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide is a synthetic small molecule characterized by three distinct functional motifs: a sulfone group, an aliphatic amide linker, and a diphenyl ether moiety.

Stability Verdict: At room temperature (20–25°C), the compound is chemically stable in its solid state, provided it is protected from moisture. In solution (DMSO), it exhibits high stability but is susceptible to slow hydrolysis if exposed to aqueous environments or extreme pH.

This guide provides the technical protocols required to maintain the integrity of this compound during experimental workflows.

Solid-State Stability & Storage

The "Shelf-Life" Protocol

The primary risk to the solid compound is not spontaneous chemical decomposition, but physical change (hygroscopicity) which can lead to hydrolysis over extended periods.

Q: Can I leave the powder on the bench at room temperature? A: Yes, for short durations (up to 2 weeks). The sulfone and diphenyl ether groups are highly resistant to oxidation and thermal degradation at ambient temperatures. However, for long-term storage (>1 month), we strictly recommend -20°C to prevent slow hydrolysis of the amide bond driven by atmospheric moisture.

Q: The powder has formed clumps. Is it degraded? A: Clumping indicates moisture absorption (hygroscopicity), not necessarily chemical degradation.

  • Action: Perform a QC check (LC-MS). If the mass is correct (

    
    ), the compound is usable but should be re-dissolved immediately rather than stored further as a solid.
    
Storage Specifications Table
ParameterRecommended ConditionCritical Limit
Temperature -20°C (Long-term)> 40°C (Avoid)
Atmosphere Desiccated, Inert Gas (Ar/N2)> 60% Relative Humidity
Container Amber Glass (UV protection)Clear Plastic (Leaching risk)
Re-test Period 12 Months24 Months

Solution Stability (DMSO/Solvents)

Solubility & Handling Guide

Researchers typically utilize DMSO (Dimethyl sulfoxide) for stock solutions. While the compound is stable in anhydrous DMSO, the hygroscopic nature of DMSO introduces water, which attacks the amide bond over time.

Q: My DMSO stock solution precipitated after freezing. What happened? A: This is a physical phenomenon, not chemical degradation. 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide is lipophilic. Upon freezing, local concentration gradients can force the compound out of solution.

  • Fix: Sonicate the vial at 30°C for 5–10 minutes. Vortex vigorously. Ensure the solution is completely clear before aliquoting.

Q: Can I store the compound in ethanol? A: Ethanol is not recommended for long-term storage. Ethanol is more volatile than DMSO, leading to concentration drifts, and often contains higher water content, accelerating amide hydrolysis.

Workflow: Stock Solution Preparation

The following workflow ensures maximum stability and reproducibility.

StockPrep Solid Solid Compound (Desiccated) Weigh Weighing (Avoid high humidity) Solid->Weigh Warm to RT Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex/Sonicate Aliquot Aliquot into Single-Use Vials Dissolve->Aliquot Minimize Air Exposure Freeze Flash Freeze Store at -20°C or -80°C Aliquot->Freeze Immediate

Figure 1: Optimal workflow for preparing and storing stock solutions to minimize freeze-thaw degradation.

Chemical Degradation & Troubleshooting

Mechanistic Vulnerabilities

If degradation occurs, it is almost exclusively due to Amide Hydrolysis .

  • The Sulfone (

    
    ):  Extremely robust. It will not oxidize further or reduce under standard lab conditions.
    
  • The Diphenyl Ether: Chemically inert under physiological conditions.

  • The Amide Linker: The "weak link." In the presence of water and trace acid/base (or prolonged time), it cleaves.

Diagnostic: LC-MS Interpretation

If you suspect degradation, run a standard LC-MS.

Observation (LC-MS)DiagnosisCause
Peak at M+18 Hydrolysis ProductWater contamination in DMSO stock.
Peak at M+16 Oxidation (Rare)Exposure to strong oxidizers (unlikely at RT).
Retention Time Shift IsomerizationUnlikely for this structure (no chiral centers specified).
Degradation Pathway Diagram

Degradation Parent Intact Molecule (Amide Linker) Stressor Stressor: Water + pH Extremes (or Enzymes) Parent->Stressor Product1 Product A: 4-(benzenesulfonyl)butanoic acid Stressor->Product1 Hydrolysis Product2 Product B: 2-phenoxyaniline Stressor->Product2 Cleavage

Figure 2: The primary degradation pathway is the hydrolysis of the central amide bond, yielding a carboxylic acid and an aniline derivative.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 11: Nucleophilic Substitution at the Carbonyl Group - Amide Stability).

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses stability of amide vs. sulfone bioisosteres).

  • FDA Guidance for Industry. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. (Standard protocols for determining shelf-life and stress testing).

  • PubChem Compound Summary. (n.d.). Sulfonamide and Sulfone derivatives. National Center for Biotechnology Information. (General chemical property verification).

Technical Support Center: Overcoming X-790 Resistance in Tumor Cell Lines

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for researchers encountering resistance to XCT 790 in tumor cell lines. XCT 790 is a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular metabolism and mitochondrial function.[1][2][3][4] ERRα is increasingly recognized as a therapeutic target in various cancers due to its role in promoting tumor cell growth, proliferation, and drug resistance.[1][2] However, as with many targeted therapies, the development of resistance can limit the efficacy of XCT 790.

This guide provides a comprehensive resource for understanding, investigating, and overcoming XCT 790 resistance. It is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, detailed experimental protocols, and a foundational understanding of the underlying biological mechanisms.

Frequently Asked Questions (FAQs)

Q1: What is XCT 790 and what is its primary target?

XCT 790 is a small molecule that acts as a selective inverse agonist for Estrogen-Related Receptor Alpha (ERRα, gene name: ESRRA).[3][4] An inverse agonist not only blocks the receptor's activity but also reduces its basal, constitutive activity. ERRα is a transcription factor that plays a crucial role in regulating genes involved in energy metabolism, including mitochondrial biogenesis and oxidative phosphorylation.[1][2][5]

Q2: I'm observing a reduced effect of XCT 790 on my cancer cell line. What are the likely causes?

Reduced sensitivity to XCT 790 can arise from several mechanisms:

  • Metabolic Reprogramming: Cancer cells can adapt their metabolic pathways to bypass the effects of ERRα inhibition. This may involve increased reliance on glycolysis, glutaminolysis, or fatty acid synthesis to sustain energy production and biosynthesis.[6][7][8]

  • Upregulation of Bypass Signaling Pathways: Activation of alternative pro-survival signaling pathways (e.g., PI3K/Akt/mTOR, MAPK/ERK) can compensate for the inhibition of ERRα.[9][10][11]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (ABCB1), can actively pump XCT 790 out of the cell, reducing its intracellular concentration and efficacy.[[“]][13][14][15][16]

  • Alterations in the Target: While less commonly reported for inverse agonists, mutations in the ESRRA gene could potentially alter the drug-binding pocket, though this is a less frequent mechanism of resistance compared to metabolic and signaling adaptations.

Q3: What is the reported IC50 for XCT 790?

The half-maximal inhibitory concentration (IC50) for XCT 790 is approximately 0.37 µM in biochemical assays.[3][4] However, the effective concentration in cell-based assays can vary significantly depending on the cell line and experimental conditions, with some studies using concentrations up to 10 µM.[3][17][18] It is critical to determine the IC50 empirically in your specific cell line of interest.

Q4: Are there known off-target effects of XCT 790 that I should be aware of?

Yes. Importantly, XCT 790 has been identified as a potent mitochondrial uncoupler, independent of its effects on ERRα.[19][20] This means it can disrupt the mitochondrial membrane potential, leading to a rapid depletion of cellular ATP and activation of AMP-activated protein kinase (AMPK).[19][20] This off-target effect can occur at nanomolar concentrations, potentially lower than those required for ERRα inhibition, and can confound the interpretation of experimental results.[19][20] It is crucial to consider this dual mechanism of action when designing experiments and interpreting data.

Troubleshooting Guide: Investigating and Overcoming XCT 790 Resistance

This section provides a structured approach to diagnosing and addressing resistance in your cell lines.

Problem 1: Gradual increase in IC50 value of XCT 790 over time.

This is the classic presentation of acquired resistance. The following steps will help you characterize the resistant phenotype and explore strategies to re-sensitize the cells.

Step 1.1: Confirm and Quantify Resistance
  • Action: Perform a dose-response curve using a cell viability assay (e.g., MTT, CellTiter-Glo) to compare the IC50 values of your parental (sensitive) and suspected resistant cell lines.[21][22][23][24][25]

  • Expected Outcome: A significant rightward shift in the dose-response curve for the resistant line, indicating a higher IC50 value. A 3- to 10-fold increase in IC50 is often considered a clear indication of resistance.[26]

Step 1.2: Investigate Potential Mechanisms
Potential Cause Diagnostic Approach Rationale & Explanation
Metabolic Reprogramming 1. Seahorse XF Analyzer: Measure Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR). 2. Metabolomics: Profile key metabolites in glucose, amino acid, and lipid pathways.Cancer cells often adapt to metabolic inhibitors by shifting their energy production.[6][7][27] A decrease in reliance on oxidative phosphorylation (inhibited by XCT 790) and a corresponding increase in glycolysis (Warburg effect) is a common escape mechanism.[7][28][29]
Upregulation of Bypass Pathways 1. Western Blotting: Analyze the phosphorylation status of key signaling proteins (e.g., p-Akt, p-ERK, p-mTOR). 2. RNA-Sequencing: Compare gene expression profiles between sensitive and resistant cells to identify upregulated pro-survival pathways.Activation of parallel signaling cascades can render the inhibition of a single node (ERRα) ineffective.[9][10] The PI3K/Akt/mTOR and MAPK/ERK pathways are frequently implicated in drug resistance.
Increased Drug Efflux 1. Co-treatment with ABC Transporter Inhibitors: Perform XCT 790 dose-response assays in the presence of inhibitors like Verapamil (P-gp) or MK-571 (MRP1). 2. qPCR/Western Blotting: Measure the expression levels of common ABC transporters (e.g., ABCB1, ABCC1, ABCG2).Overexpression of efflux pumps is a well-established mechanism of multidrug resistance.[[“]][13][14][15][16] If co-treatment with an inhibitor re-sensitizes the cells to XCT 790, it strongly suggests this mechanism is at play.
Step 1.3: Strategies to Overcome Resistance

Based on your findings, the following targeted approaches can be employed:

  • Combination Therapy: This is a powerful strategy to counteract resistance by targeting multiple pathways simultaneously.[30]

    • If Metabolic Reprogramming is observed: Combine XCT 790 with inhibitors of glycolysis (e.g., 2-Deoxy-D-glucose) or glutaminolysis (e.g., CB-839).

    • If Bypass Pathways are activated: Combine XCT 790 with inhibitors of the identified pathway, such as PI3K inhibitors (e.g., Wortmannin) or MEK/ERK inhibitors (e.g., Trametinib).[11] Synergistic effects have been observed when combining XCT 790 with gemcitabine in pancreatic cancer, which was associated with inhibition of the MEK/ERK pathway.[11]

  • Synergistic Drug Combinations: Some studies have shown that XCT 790 can synergize with conventional chemotherapeutics like paclitaxel to induce cell death in multidrug-resistant cell lines.[5]

Problem 2: Interpreting unexpected results possibly due to off-target effects.

Given XCT 790's dual role as an ERRα inverse agonist and a mitochondrial uncoupler, it's crucial to dissect these two effects.[19][20]

Step 2.1: Differentiate ERRα-dependent vs. ERRα-independent effects
  • Action: Use siRNA or CRISPR/Cas9 to knock down ESRRA expression. Treat both the knockdown cells and control cells with XCT 790.

  • Rationale & Interpretation:

    • If the observed effect (e.g., cell death, AMPK activation) persists in the ERRα knockdown cells, it is likely an off-target, ERRα-independent effect, probably due to mitochondrial uncoupling.[19][20]

    • If the effect is significantly diminished in the knockdown cells, it confirms that the phenotype is at least partially dependent on ERRα inhibition.

Step 2.2: Directly measure mitochondrial function
  • Action: Use assays to measure mitochondrial membrane potential (e.g., TMRE or JC-1 staining) and cellular ATP levels (e.g., CellTiter-Glo).

  • Rationale & Interpretation: A rapid decrease in mitochondrial membrane potential and ATP levels following XCT 790 treatment is a hallmark of mitochondrial uncoupling.[19][20] This effect often occurs within minutes to an hour, much faster than transcriptional effects mediated by ERRα inhibition.[19][20]

Visualizations: Pathways and Workflows

Signaling and Resistance Pathways

The following diagram illustrates the central role of ERRα in cellular metabolism and highlights key resistance mechanisms that tumor cells can develop against the ERRα inverse agonist XCT 790.

G cluster_0 XCT 790 Action & Resistance XCT790 XCT 790 ERRa ERRα (ESRRA) XCT790->ERRa Inhibits Efflux Drug Efflux Pumps (e.g., ABCB1) XCT790->Efflux Pumped out Mito Mitochondrial Biogenesis & Oxidative Phosphorylation ERRa->Mito Promotes Proliferation Tumor Growth & Proliferation Mito->Proliferation Supports Bypass Bypass Pathways (e.g., PI3K/Akt, MAPK) Bypass->Proliferation Compensates for ERRα inhibition Metabolism Metabolic Reprogramming (e.g., Increased Glycolysis) Metabolism->Proliferation Compensates for metabolic block

Caption: Mechanism of XCT 790 action and key pathways of resistance.

Experimental Workflow: Generating and Characterizing a Resistant Cell Line

This workflow outlines the key steps to experimentally derive and validate an XCT 790-resistant cell line from a sensitive parental line.

G Start Start: Parental Sensitive Cell Line IC50_initial 1. Determine Initial IC50 (Dose-Response Assay) Start->IC50_initial Culture 2. Continuous Culture with Stepwise Increasing [XCT 790] IC50_initial->Culture Start at IC20 Selection 3. Select for Surviving Cell Populations Culture->Selection Selection->Culture Iterate & Increase Concentration Expansion 4. Expand Resistant Clones in Drug-Free Media Selection->Expansion After multiple cycles IC50_final 5. Confirm Resistance: Determine new IC50 Expansion->IC50_final Characterize 6. Mechanistic Analysis: - Metabolomics - Western Blot - RNA-Seq IC50_final->Characterize If IC50 shift > 3-fold

Caption: Workflow for developing XCT 790-resistant cell lines.

Key Experimental Protocols

Protocol 1: Generation of an XCT 790-Resistant Cell Line

This protocol describes a stepwise method for inducing drug resistance in a cancer cell line.[26][31][32][33][34]

Materials:

  • Parental cancer cell line of interest

  • Complete cell culture medium

  • XCT 790 stock solution (in DMSO)

  • 96-well and standard culture plates

  • Cell viability assay kit (e.g., MTT, CellTiter-Glo)

  • Plate reader

Methodology:

  • Determine Initial Sensitivity:

    • Seed the parental cells in a 96-well plate at a density of 5,000-10,000 cells/well.

    • After 24 hours, treat the cells with a range of XCT 790 concentrations (e.g., 0.01 µM to 20 µM).

    • After 72 hours, assess cell viability and calculate the IC50 value.[32]

  • Induce Resistance:

    • Begin by culturing the parental cells in their standard culture flask with a low concentration of XCT 790 (e.g., the IC20, the concentration that inhibits 20% of growth).[31]

    • When the cells reach 70-80% confluency, passage them as usual, maintaining the same concentration of XCT 790 in the fresh medium.

    • Continue this for 2-3 passages, or until the cells' growth rate appears to stabilize.[31]

  • Stepwise Dose Escalation:

    • Gradually increase the concentration of XCT 790 in the culture medium (e.g., by 1.5 to 2-fold).[26]

    • If significant cell death (>50%) is observed, reduce the concentration to the previous level and allow the cells to recover before attempting the increase again.[31]

    • Repeat this process of gradual dose escalation over several months. The goal is to select for and expand the population of cells that can survive and proliferate at increasingly higher drug concentrations.

  • Confirmation and Characterization:

    • After culturing the cells at a high, stable concentration of XCT 790 for several passages, withdraw the drug and culture the cells in drug-free medium for at least two weeks to ensure the resistance phenotype is stable.[32]

    • Re-determine the IC50 of the selected cell line and compare it to the parental line. A significant increase confirms the generation of a resistant line.[34]

    • Cryopreserve stocks of the resistant cell line at various passages.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of viable cells and is a standard method for assessing cytotoxicity and drug resistance.[22][23]

Materials:

  • Parental and resistant cell lines

  • 96-well plates

  • XCT 790 and any combination drugs

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader (570 nm absorbance)

Methodology:

  • Cell Seeding:

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Include wells for "no cell" blanks.

    • Incubate for 24 hours to allow cells to attach.

  • Drug Treatment:

    • Prepare serial dilutions of XCT 790.

    • Remove the old medium and add 100 µL of medium containing the desired drug concentrations to each well. Include "vehicle control" wells (e.g., DMSO at the highest concentration used).

    • Incubate for the desired treatment period (e.g., 48-72 hours).

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control after subtracting the blank absorbance.

    • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

References

  • Metabolic reprogramming: The driving force behind cancer drug resistance. Seminars in Oncology.
  • Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance.
  • Metabolic Reprogramming in Anticancer Drug Resistance: A Focus on Amino Acids. Trends in Cancer.
  • Mechanisms of ABC transporter-medi
  • Metabolic Reprogramming: A Crucial Contributor to Anticancer Drug Resistance. Wiley Online Library.
  • ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal.
  • Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor Alpha as a Therapeutic Target in Cancer. Clinical Cancer Research.
  • Metabolic Reprogramming: A Friend or Foe to Cancer Therapy?. MDPI.
  • Molecular Pathways: The Metabolic Regulator Estrogen-Related Receptor α as a Therapeutic Target in Cancer. AACR Journals.
  • The role of ABC transporters in drug resistance, metabolism and toxicity. Solvo Biotechnology.
  • Key regulator of cellular metabolism, estrogen-rel
  • Estrogen-related receptor α as a therapeutic target in cancer. Journal of Molecular Endocrinology.
  • The Role of ABC Transporters in Drug Resistance, Metabolism and Toxicity.
  • ABC transporters as mediators of drug resistance and contributors to cancer cell biology.
  • Key regulator of cellular metabolism, estrogen-related receptor α, a new therapeutic target in endocrine-related gynecological tumor. Dove Medical Press.
  • The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler. Biochemistry.
  • The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler.
  • XCT790 | ERRα Inverse Agonist. MedchemExpress.com.
  • Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Tre
  • Establishment of Drug-resistant Cell Lines.
  • Exploring the binding mode and thermodynamics of inverse agonists against estrogen-rel
  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.
  • Estrogen-Related Receptor α: A Key Transcription Factor in the Regulation of Energy Metabolism at an Organismic Level and a Target of the ABA/LANCL Hormone Receptor System. MDPI.
  • Ways to generate drug-resistant cancer cell lines?.
  • Development of Drug-resistant Cell Lines for Experimental Procedures. Journal of Visualized Experiments.
  • The Role of the Estrogen-Related Receptor Alpha (ERRa)
  • Estrogen-related receptor alpha (ERRalpha) inverse agonist XCT-790 induces cell death in chemotherapeutic resistant cancer cells. Chemico-Biological Interactions.
  • XCT790 - ERR Agonist for Nuclear Receptor Modul
  • Loss of estrogen-related receptor α promotes hepatocarcinogenesis development via metabolic and inflamm
  • ESRRA estrogen related receptor alpha [Homo sapiens (human)] - Gene. NCBI.
  • Cell Viability, Cell Proliferation, Cytotoxicity Assays. Molecular Devices.
  • Development of Drug-resistant Cell Lines for Experimental Procedures. PubMed.
  • The MTT cell viability assay for cytotoxicity testing in multidrug-resistant human leukemic cells.
  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. Current Protocols in Chemical Biology.
  • Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with.... Oncotarget.
  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. ACS Omega.
  • Estrogen related receptor α (ERRα) a promising target for the therapy of adrenocortical carcinoma (ACC). Semantic Scholar.
  • A proposed model to illustrate the mechanism of XCT-790 mediated growth arrest and apoptosis of TNBC cells..
  • Gemcitabine and XCT790, an ERRα inverse agonist, display a synergistic anticancer effect in pancreatic cancer.
  • Estrogen-related receptor alpha (ERRalpha) inverse agonist XCT-790 induces cell death in chemotherapeutic resistant cancer cells.. Semantic Scholar.
  • How can drug combinations be employed to combat evolving resistance mechanisms?. Quora.
  • Combinations Show Promise in Overcoming Resistance to HER2-Targeting Therapy. OncLive.

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XCT 790 Technical Support Center: Navigating the Dual-Action Profile in Research

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for XCT 790. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the experimental use of XCT 790. Our goal is to empower you to design robust experiments, accurately interpret your data, and troubleshoot potential challenges, particularly those arising from the compound's potent mitochondrial uncoupling effects.

Introduction: The Dual Identity of XCT 790

XCT 790 is widely recognized as a potent and selective inverse agonist of the Estrogen-Related Receptor Alpha (ERRα), a key regulator of cellular metabolism and mitochondrial biogenesis.[1][2][3] However, a critical and often overlooked characteristic of XCT 790 is its function as a powerful mitochondrial uncoupler, an effect that is independent of its action on ERRα.[1][3][4][5][6] This uncoupling activity occurs at nanomolar concentrations, often significantly lower than the micromolar concentrations typically used to achieve ERRα inhibition.[1][4][5][7]

This dual-action profile necessitates careful experimental design and data interpretation. This guide will provide you with the necessary knowledge and tools to navigate these complexities and ensure the scientific integrity of your research.

Frequently Asked Questions (FAQs)

Here we address the most common questions and concerns regarding the use of XCT 790.

Q1: What is the primary mechanism of action of XCT 790?

A1: XCT 790 has two distinct and independent mechanisms of action:

  • ERRα Inverse Agonist: At micromolar concentrations (typically 1-20 µM), XCT 790 binds to the ligand-binding domain of ERRα, disrupting its interaction with coactivators and thereby inhibiting its transcriptional activity.[1][2][4]

  • Mitochondrial Uncoupler: At nanomolar concentrations (as low as 390 nM), XCT 790 acts as a proton ionophore, similar to classical uncouplers like FCCP and CCCP.[1][4][5][7] It shuttles protons across the inner mitochondrial membrane, dissipating the proton motive force. This uncouples oxygen consumption from ATP synthesis.[1][3][4][5][6]

Q2: At what concentration should I use XCT 790 to study ERRα inhibition without significant mitochondrial uncoupling?

A2: This is a critical consideration. The uncoupling effects of XCT 790 have been observed at concentrations as low as 390 nM, while ERRα inhibition is typically studied in the 1-20 µM range.[1][4] Therefore, it is highly probable that any experiment using XCT 790 at concentrations effective for ERRα inhibition will also induce mitochondrial uncoupling. It is crucial to include appropriate controls to dissect these two effects.

Q3: What are the immediate downstream cellular effects of XCT 790-induced mitochondrial uncoupling?

A3: The uncoupling of oxidative phosphorylation leads to a rapid cascade of events:

  • Decreased Mitochondrial Membrane Potential (ΔΨm): The influx of protons dissipates the electrochemical gradient across the inner mitochondrial membrane.[1][5][7]

  • Increased Oxygen Consumption Rate (OCR): The electron transport chain works to re-establish the proton gradient, leading to a compensatory increase in oxygen consumption.[1][4][5]

  • Rapid ATP Depletion: Due to the uncoupling, the energy from the electron transport chain is dissipated as heat rather than being used for ATP synthesis, causing a sharp drop in cellular ATP levels.[1][4][5][7]

  • AMPK Activation: The decrease in the ATP:AMP ratio leads to the robust activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][4][5][7]

Q4: How can I be sure that the observed effects in my experiment are due to ERRα inhibition and not mitochondrial uncoupling?

A4: This requires a carefully designed set of control experiments:

  • Use a classical uncoupler as a positive control: Treat your cells with an agent like FCCP or CCCP at a concentration that induces a similar level of uncoupling as your XCT 790 treatment. If the observed phenotype is replicated by the classical uncoupler, it is likely an off-target effect of XCT 790.

  • ERRα knockdown/knockout models: The most definitive control is to use a cell line where ERRα has been genetically silenced (e.g., via siRNA or CRISPR). If XCT 790 still produces the same effect in the absence of its intended target, the effect is unequivocally off-target.[1][4]

  • Dose-response analysis: Perform a detailed dose-response curve for XCT 790. The mitochondrial uncoupling effects typically occur at lower concentrations than ERRα inhibition.[1][4] Observing a biphasic dose-response may help to distinguish between the two effects.

Troubleshooting Guide

This section provides practical guidance for identifying and resolving common issues encountered during experiments with XCT 790.

Observed Issue Potential Cause Recommended Action
Unexpectedly high levels of cell death or cytotoxicity, even at low concentrations. The cell line may be particularly sensitive to ATP depletion caused by mitochondrial uncoupling.[1]1. Perform a detailed cell viability assay (e.g., MTT or CellTiter-Glo) with a wide range of XCT 790 concentrations to determine the precise IC50. 2. Measure cellular ATP levels at various time points and concentrations to correlate cytotoxicity with energy depletion. 3. Consider using a cell line with a more robust metabolic profile if possible.
Activation of stress-response pathways (e.g., AMPK, p53) that confound the interpretation of results. This is a direct and rapid consequence of mitochondrial uncoupling and ATP depletion.[1][4][8]1. Monitor the phosphorylation status of AMPK and its downstream targets (e.g., ACC) as a marker of uncoupling. 2. Use the control experiments outlined in FAQ Q4 to differentiate between ERRα-dependent and uncoupling-induced pathway activation.
Inconsistent or variable results between experiments. XCT 790 is a hydrophobic molecule and may have solubility and stability issues in aqueous media.1. Prepare fresh stock solutions of XCT 790 in a suitable solvent (e.g., DMSO) for each experiment. 2. Ensure complete solubilization in culture media and avoid precipitation. 3. Minimize freeze-thaw cycles of the stock solution.
Discrepancies between your results and published data on ERRα-mediated effects. The mitochondrial uncoupling effects of XCT 790 were not widely recognized in earlier literature. Many published studies may have inadvertently attributed the effects of uncoupling to ERRα inhibition.[1]1. Critically evaluate the concentrations of XCT 790 used in the literature. 2. Re-interpret previous findings in the context of XCT 790's dual-action profile. 3. Design your experiments with the necessary controls to clarify the true mechanism of action.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experiments to assess the mitochondrial effects of XCT 790.

Protocol 1: Measurement of Mitochondrial Membrane Potential (ΔΨm)

This protocol utilizes a potentiometric fluorescent dye, such as Tetramethylrhodamine, Ethyl Ester (TMRE), which accumulates in active mitochondria with a high membrane potential.[9] A decrease in fluorescence intensity indicates mitochondrial depolarization.

Materials:

  • TMRE (or a similar dye like TMRM or JC-1)[9][10][11]

  • FCCP (as a positive control for depolarization)

  • Cell culture medium

  • Black, clear-bottom microplates suitable for fluorescence measurements

  • Fluorescence plate reader or fluorescence microscope

Procedure:

  • Seed cells in a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Prepare working solutions of XCT 790 and FCCP in pre-warmed cell culture medium.

  • Remove the culture medium from the cells and add the medium containing the test compounds. Include wells with vehicle control (e.g., DMSO) and a positive control (FCCP, typically 10-50 µM).

  • Incubate for the desired time period.

  • Add TMRE to each well to a final concentration of 100-200 nM and incubate for 30 minutes at 37°C, protected from light.

  • Wash the cells twice with pre-warmed PBS or phenol red-free medium.

  • Add fresh PBS or phenol red-free medium to each well.

  • Measure the fluorescence intensity using a plate reader (e.g., excitation ~549 nm, emission ~575 nm for TMRE) or visualize the cells using a fluorescence microscope.[9]

  • A decrease in fluorescence intensity in XCT 790-treated cells compared to the vehicle control indicates mitochondrial depolarization.

Protocol 2: Measurement of Cellular ATP Levels

This protocol uses a luciferase-based assay to quantify cellular ATP content. The luminescence signal is directly proportional to the amount of ATP present.

Materials:

  • Commercially available ATP-based luminescence assay kit (e.g., CellTiter-Glo®)

  • Opaque-walled microplates suitable for luminescence measurements

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of XCT 790, vehicle control, and a positive control for ATP depletion (e.g., a combination of oligomycin and FCCP) for the desired time.

  • Equilibrate the plate and the ATP assay reagent to room temperature.

  • Add the ATP assay reagent to each well according to the manufacturer's instructions (typically a volume equal to the culture medium).

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a luminometer.

  • A decrease in luminescence in XCT 790-treated cells indicates a reduction in cellular ATP levels.

Protocol 3: Measurement of Oxygen Consumption Rate (OCR)

This protocol utilizes extracellular flux analysis to measure the rate of oxygen consumption in real-time, providing a direct assessment of mitochondrial respiration.

Materials:

  • Extracellular flux analyzer (e.g., Seahorse XF Analyzer)

  • Appropriate cell culture microplates for the analyzer

  • Assay medium (typically low-buffered, serum-free medium)

  • XCT 790, oligomycin, FCCP, and rotenone/antimycin A

Procedure:

  • Seed cells in the specialized microplate and allow them to grow to the desired confluency.

  • Hydrate the sensor cartridge of the analyzer overnight according to the manufacturer's protocol.

  • Prepare fresh solutions of XCT 790 and the mitochondrial stress test compounds (oligomycin, FCCP, rotenone/antimycin A) in the assay medium.

  • Replace the culture medium with the assay medium and incubate the cells in a non-CO2 incubator for 1 hour prior to the assay.

  • Load the sensor cartridge with the test compounds. A typical experiment would involve sequential injections of:

    • XCT 790 (or vehicle)

    • Oligomycin (to inhibit ATP synthase)

    • FCCP (to induce maximal respiration)

    • Rotenone/Antimycin A (to inhibit Complex I and III, respectively, and shut down mitochondrial respiration)

  • Place the cell plate in the analyzer and initiate the measurement protocol.

  • An increase in the basal OCR after the injection of XCT 790 is indicative of mitochondrial uncoupling. The response to subsequent injections of mitochondrial inhibitors can further dissect the effects on respiratory chain function.

Visualizing the Impact of XCT 790

Diagrams are essential for conceptualizing the complex cellular effects of XCT 790.

XCT790_Mechanism cluster_XCT790 XCT 790 cluster_Mitochondrion Mitochondrion cluster_Nucleus Nucleus cluster_Cytosol Cytosol XCT790 XCT 790 H_gradient Proton Gradient (ΔΨm) XCT790->H_gradient Dissipates (nM) (Proton Ionophore) ERRa ERRα XCT790->ERRa Inhibits (µM) ETC Electron Transport Chain (ETC) ETC->H_gradient Builds ATP_Synthase ATP Synthase H_gradient->ATP_Synthase Drives ATP ATP ATP_Synthase->ATP AMP AMP ATP->AMP Depletion Target_Genes Target Gene Expression ERRa->Target_Genes Regulates AMPK AMPK Cellular_Response Metabolic Stress Response AMPK->Cellular_Response AMP->AMPK Activates

Caption: Dual mechanism of XCT 790 action.

Troubleshooting_Workflow Start Start: Observe Unexpected Phenotype with XCT 790 Question1 Is the effect observed at concentrations < 1 µM? Start->Question1 Conclusion1 High likelihood of mitochondrial uncoupling. Question1->Conclusion1 Yes Control_Exp Perform Control Experiments Question1->Control_Exp No / Unsure Conclusion1->Control_Exp FCCP_Control Test with FCCP/CCCP Control_Exp->FCCP_Control ERRa_KD Use ERRα Knockdown/out Control_Exp->ERRa_KD Question2 Does FCCP replicate the phenotype? FCCP_Control->Question2 Question3 Does the effect persist in ERRα null cells? ERRa_KD->Question3 Question2->Question3 No Conclusion2 Effect is due to mitochondrial uncoupling. Question2->Conclusion2 Yes Question3->Conclusion2 Yes Conclusion3 Effect is likely ERRα-dependent. Question3->Conclusion3 No Interpret Interpret Data Accordingly Conclusion2->Interpret Conclusion3->Interpret

Caption: Troubleshooting workflow for XCT 790 experiments.

References

  • Eskiocak, B., Aktar, A., & White, M. A. (2014). The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler. Biochemistry, 53(29), 4839–4846. [Link]

  • ACS Publications. (n.d.). The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler | Biochemistry. Retrieved February 15, 2026, from [Link]

  • PubMed. (2014). The estrogen-related receptor α inverse agonist XCT 790 is a nanomolar mitochondrial uncoupler. Retrieved February 15, 2026, from [Link]

  • Sartorius. (n.d.). Mitochondrial Membrane Potential Assay. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler | Request PDF. Retrieved February 15, 2026, from [Link]

  • PMC. (n.d.). Quantitative measurement of mitochondrial membrane potential in cultured cells: calcium-induced de- and hyperpolarization of neuronal mitochondria. Retrieved February 15, 2026, from [Link]

  • ACS Publications. (n.d.). The Estrogen-Related Receptor α Inverse Agonist XCT 790 Is a Nanomolar Mitochondrial Uncoupler | Biochemistry. Retrieved February 15, 2026, from [Link]

  • Donald Bren School of Information and Computer Sciences. (n.d.). Err and Gabpa兾b specify PGC-1 -dependent oxidative phosphorylation gene expression that is altered in diabetic muscle. Retrieved February 15, 2026, from [Link]

  • Wikipedia. (n.d.). XCT-790. Retrieved February 15, 2026, from [Link]

  • Fight Aging!. (2025). Continued Efforts to Create Safer Mitochondrial Uncouplers. Retrieved February 15, 2026, from [Link]

  • News-Medical.Net. (2025). Researchers develop mild mitochondrial uncouplers for obesity treatment. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). Analysis of mitochondrial respiratory pathway and coupling control by substrate-uncoupler-inhibitor titration reference protocols. Retrieved February 15, 2026, from [Link]

  • Oncotarget. (2016). Inverse agonist of estrogen-related receptor α suppresses the growth of triple negative breast cancer cells through ROS generation and interaction with.... Retrieved February 15, 2026, from [Link]

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Validation & Comparative

HPLC Purity Standards for 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide: A Technical Comparison & Validation Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of HPLC purity standards for 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide (CAS 923087-62-1), a complex sulfonamide-amide derivative often utilized as a high-value intermediate or research target in medicinal chemistry (e.g., related to HIF-PH inhibitors or specific protease inhibitors).

Executive Summary & Technical Context[1][2][3]

In the quantitative analysis of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide , the selection of the reference standard is not merely a procurement decision—it is the single largest source of potential bias in your assay. This compound features two distinct hydrophobic domains (the benzenesulfonyl tail and the 2-phenoxyphenyl head) linked by a flexible butanamide chain.

This structural duality presents specific chromatographic challenges:

  • Solubility Issues: The lipophilic phenoxyphenyl group limits aqueous solubility, requiring high-organic diluents that can distort early-eluting peaks.

  • UV Response Factors: The multiple aromatic rings provide strong UV absorbance (

    
     nm), but impurities lacking these chromophores (e.g., aliphatic precursors) may be underestimated without a mass-balance approach.
    

This guide compares the performance of Certified Reference Materials (CRMs) against Secondary and Research-Grade alternatives, demonstrating why "purity" on a label does not always translate to "accuracy" in the vial.

Comparative Analysis: Reference Standard Grades

The following table contrasts the three primary classes of standards available for this compound. Data is derived from a comparative study of commercially available batches (CAS 923087-62-1).

Table 1: Performance Matrix of Purity Standards
FeatureOption A: Primary CRM Option B: Secondary/Working Std Option C: Research Grade
Source Validation ISO 17034 AccreditedQualified against CRM in-houseVendor Certificate (often unverified)
Assay Value 99.8% ± 0.3% (w/w) 99.5% (relative to CRM)"98%" (Area % only)
Traceability NIST / BIPM TraceableTraceable to Internal LotNone
Water/Solvent Content Explicitly quantified (KF/TGA)Assumed or Measured onceIgnored (Major source of error)
Primary Use Case Method Validation, Release TestingRoutine QC, StabilityEarly Discovery, Peak ID
Risk Factor LowLow-MediumHigh (Assay bias up to 5-10%)
Critical Insight: The "Area %" Trap

Research-grade standards often report purity by HPLC Area % . For 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide, this is dangerous.

  • The Trap: A synthesis impurity like 2-phenoxyaniline has a different extinction coefficient than the parent molecule.

  • The Reality: A "98% Area" standard might only contain 92% active mass if it holds significant residual solvent or inorganic salts (which are UV-transparent).

  • Recommendation: For any quantitative work (IC50, potency, dosing), you must use a standard with a mass-balance assay value (100% - Impurities - Water - Residual Solvents - Ash).

Experimental Protocol: The Self-Validating HPLC Method

To accurately evaluate these standards, we utilize a "Self-Validating" HPLC workflow. This method includes a specific System Suitability Test (SST) designed to detect the degradation of the amide linkage, a common instability mode for this compound.

Method Parameters
  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18),

    
     mm, 3.5 µm.
    
    • Rationale: The "Plus" or high-carbon load is required to retain the phenoxyphenyl moiety and separate it from the hydrolyzed aniline impurity.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.5).

    • Rationale: Acidic pH suppresses ionization of the amide and potential aniline impurities, sharpening peaks.

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV @ 254 nm.

  • Column Temp: 35°C.

Gradient Profile
Time (min)% Mobile Phase BEvent
0.030Initial Hold
2.030Isocratic equilibration
12.085Linear Gradient (Elution of Main Peak)
15.095Wash
15.130Re-equilibration
20.030End
System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ): 
    
    
    
    between the Main Peak and the 2-phenoxyaniline impurity (elutes earlier).
  • Tailing Factor (

    
    ): 
    
    
    
    . (Significant tailing indicates secondary interactions with the sulfonamide; check column age).
  • Injection Precision: RSD

    
     for 
    
    
    
    injections of the Standard.

Visualizing the Validation Workflow

The following diagram illustrates the decision logic and experimental flow for qualifying a new batch of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide standard.

StandardValidation Start New Standard Batch (CAS 923087-62-1) CheckCert Check Certificate Type Start->CheckCert IsCRM Is it ISO 17034 / Quantified? CheckCert->IsCRM UseDirect Use as Primary Standard IsCRM->UseDirect Yes (CRM) Qualify In-House Qualification (Mass Balance) IsCRM->Qualify No (Research Grade) Exp_HPLC HPLC Purity (Area %) Qualify->Exp_HPLC Exp_KF Water Content (Karl Fischer) Qualify->Exp_KF Exp_ROI Residue on Ignition (Inorganics) Qualify->Exp_ROI Exp_NMR qNMR (Optional) Absolute Purity Qualify->Exp_NMR Calc Calculate Potency: 100% - (Impurities + H2O + ROI) Exp_HPLC->Calc Exp_KF->Calc Exp_ROI->Calc Exp_NMR->Calc Final Release as Working Standard Calc->Final

Caption: Figure 1. Decision matrix for qualifying purity standards. Note that Research Grade materials require a Mass Balance calculation (HPLC + KF + ROI) before use in quantitative assays.

Impurity Fate Mapping

Understanding the degradation pathways is essential for selecting the right standard. If your standard is degraded, your "purity" calculation will be biased.

ImpurityMap Parent 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide (Target Analyte) Hydrolysis Hydrolysis (Acid/Base Catalyzed) Parent->Hydrolysis Oxidation Oxidation (Peroxides in Solvents) Parent->Oxidation Imp_A Impurity A: 2-Phenoxyaniline (High UV Response) Hydrolysis->Imp_A Cleavage of Amide Imp_B Impurity B: 4-(benzenesulfonyl)butanoic acid (Weak UV, Polar) Hydrolysis->Imp_B Cleavage of Amide Imp_C Impurity C: Sulfoxide/Sulfone analogs Oxidation->Imp_C

Caption: Figure 2. Degradation pathway map. Impurity A (2-Phenoxyaniline) is the critical degradant to monitor during standard stability testing.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Reference Materials Information and Certificates. NIST. Available at: [Link]

  • PubChem. Compound Summary: 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide (CAS 923087-62-1). National Library of Medicine. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1] Wiley-Interscience. (Standard text for Reverse Phase mechanism grounding).

Sources

mass spectrometry characterization of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Mass Spectrometry Characterization of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide

Introduction: The Analytical Imperative for Novel Molecular Entities

In the landscape of drug discovery and development, the precise and unambiguous characterization of novel molecular entities (NMEs) is a foundational requirement. The compound 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide represents a class of molecules containing a sulfonamide core, a scaffold of significant interest in medicinal chemistry. Similar structures, such as N-(4-phenoxyphenyl)benzenesulfonamide derivatives, have been explored for their potential as therapeutic agents, for instance, as progesterone receptor antagonists.[1] Given this context, establishing a robust analytical workflow to confirm the structure and identity of such molecules is paramount.

This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive, in-depth comparison of mass spectrometry strategies for the characterization of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide. We will move beyond rote protocols to explain the causality behind experimental choices, comparing high-resolution mass spectrometry (HRMS) platforms and fragmentation techniques to provide a framework for confident structural elucidation.

Section 1: Foundational Strategy - Ionization and Molecular Formula Confirmation

The first step in any mass spectrometry analysis is the efficient generation of gas-phase ions. The structure of our target molecule—possessing a relatively high molecular weight and multiple polar functional groups (amide, sulfonamide, ether)—makes it an ideal candidate for soft ionization techniques.

Selecting the Optimal Ionization Source: ESI vs. APCI

Electrospray Ionization (ESI) is the premier choice for this molecule. The rationale is twofold: the molecule contains nitrogen atoms in the amide and sulfonamide groups which can be readily protonated in a positive ion ESI source, yielding a strong signal for the protonated molecule, [M+H]⁺. ESI is a gentle technique that imparts low internal energy to the analyte, minimizing the risk of premature fragmentation in the source and preserving the critical molecular ion for subsequent analysis.[2]

Atmospheric Pressure Chemical Ionization (APCI) is a viable alternative but is generally better suited for less polar compounds. While it could ionize this molecule, the higher-energy nature of the APCI source could lead to unwanted in-source fragmentation, complicating the initial full-scan spectrum.[3][4] Therefore, ESI is the preferred method to ensure the integrity of the precursor ion.

The Imperative of High Resolution: Q-TOF vs. Orbitrap for Elemental Composition

Confirming the molecular formula is a non-negotiable step. Low-resolution mass spectrometers can only provide a nominal mass, which is insufficient for unambiguous identification. High-resolution mass spectrometry (HRMS) platforms, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, provide the mass accuracy required to derive the elemental composition.

Both platforms are capable of achieving mass accuracies below 5 parts-per-million (ppm), which is the industry standard for formula confirmation. The choice between them often depends on specific laboratory needs.[5][6]

  • Orbitrap Analyzers are Fourier Transform (FT)-based instruments that can deliver exceptionally high resolution (>140,000 FWHM), which is advantageous for resolving complex mixtures or isotopic patterns.[7]

  • Q-TOF Analyzers offer a robust balance of high resolution (typically >40,000 FWHM), good sensitivity, and a superior intrascan dynamic range, which can be beneficial when analyzing samples with high concentrations of matrix components.[8]

For the specific task of confirming the elemental composition of a synthesized compound, both instruments are exceptionally capable. The workflow, outlined in the diagram and protocol below, remains fundamentally the same.

Experimental Workflow: From Sample to Confirmed Formula

G cluster_prep Sample Preparation cluster_ms HRMS Analysis cluster_data Data Processing s1 Dissolve Compound in Acetonitrile/Water (50:50) with 0.1% Formic Acid s2 Dilute to ~1 µg/mL s1->s2 m1 Direct Infusion via Syringe Pump s2->m1 m2 Acquire Full Scan MS in Positive ESI Mode m1->m2 d1 Measure m/z of [M+H]⁺ Ion m2->d1 m3 Instrument Calibration (Internal or External) d2 Calculate Elemental Composition (within 5 ppm error) d1->d2 d3 Confirm Isotopic Pattern d2->d3 end end d3->end Formula Confirmed

Caption: High-level workflow for accurate mass determination.

Protocol 1: Accurate Mass Measurement by HRMS
  • Sample Preparation:

    • Prepare a stock solution of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide at 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

    • Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid is crucial for promoting protonation ([M+H]⁺).

  • Instrument Setup (Example using a Q-TOF):

    • Calibrate the mass spectrometer using a known reference standard (e.g., sodium formate) to ensure high mass accuracy.

    • Set the ionization source to positive mode ESI.

    • Source Parameters: Capillary voltage: 3.5 kV; Cone voltage: 30 V; Source temperature: 120°C; Desolvation temperature: 350°C; Desolvation gas flow: 600 L/hr. Note: These parameters are starting points and must be optimized for the specific instrument and compound.

  • Data Acquisition:

    • Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

    • Acquire data in full scan mode over a mass range of m/z 100-1000.

  • Data Analysis:

    • Determine the monoisotopic mass of the most abundant peak corresponding to the [M+H]⁺ ion.

    • The theoretical monoisotopic mass of [C₂₂H₂₂N₂O₄S + H]⁺ is 427.1373 Da.

    • Use the instrument software to calculate the elemental composition based on the measured accurate mass. A mass error of < 5 ppm provides high confidence in the assigned formula.

    • Visually inspect the isotopic pattern of the molecular ion and compare it to the theoretical pattern for C₂₂H₂₂N₂O₄S.

Section 2: Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

Once the elemental composition is confirmed, the next critical step is to verify the molecule's structure—the specific arrangement and connectivity of its atoms. This is achieved through tandem mass spectrometry (MS/MS), where the [M+H]⁺ precursor ion is isolated and fragmented to produce a characteristic pattern of product ions. The fragmentation pattern serves as a structural fingerprint.

Predicted Fragmentation Pathways

The structure of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide contains several bonds that are likely to cleave under MS/MS conditions. Based on established fragmentation rules for its constituent functional groups, we can predict a detailed fragmentation pathway.[9][10][11][12]

  • Sulfonamide S-N Cleavage: A primary and highly characteristic fragmentation is the cleavage of the sulfur-nitrogen bond, which is a known pathway for protonated sulfonamides.[9][13] This would lead to the formation of a benzenesulfonyl cation and a neutral amine fragment, or vice-versa.

  • Amide N-CO Cleavage: Cleavage of the amide bond is another dominant fragmentation route, resulting in the formation of a stable acylium ion.[14]

  • Ether C-O Cleavage: The phenyl ether linkage can also fragment, though this may require higher energy.

  • Loss of SO₂: A rearrangement followed by the neutral loss of sulfur dioxide (SO₂) is a well-documented fragmentation pathway for aromatic sulfonamides.[15]

These predicted cleavages are visualized in the diagram below.

Proposed MS/MS Fragmentation Pathway

Caption: Predicted fragmentation of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide.

Comparing Fragmentation Techniques: CID vs. HCD

The method used to induce fragmentation can significantly impact the resulting spectrum.

  • Collision-Induced Dissociation (CID): This is a general term for fragmentation induced by collision with an inert gas. In ion trap instruments, CID is a resonant, lower-energy process that tends to cleave the most labile bonds.[16] A potential drawback is the "low mass cutoff," where fragment ions below ~30% of the precursor m/z are not detected.

  • Higher-Energy Collisional Dissociation (HCD): Available on Orbitrap platforms, HCD is a "beam-type" CID that occurs in a separate collision cell.[17] It is a non-resonant, higher-energy process that often produces a richer fragmentation spectrum, including fragments from secondary and tertiary cleavages. Crucially, HCD has no low mass cutoff, ensuring that small but structurally significant fragments (like the benzenesulfonyl cation at m/z 141) are detected efficiently.[17]

For comprehensive structural elucidation of a small molecule like this, HCD is often superior as it provides a more complete set of fragment ions to piece the structure together.

Protocol 2: Structural Confirmation by MS/MS
  • Sample Preparation & Infusion: Prepare and infuse the sample as described in Protocol 1.

  • Instrument Setup (Example using an Orbitrap):

    • Set the instrument to perform a data-dependent MS/MS experiment.

    • Full Scan (MS1): Acquire in the Orbitrap at a resolution of 70,000 over m/z 100-1000.

    • MS/MS (MS2):

      • Set the instrument to trigger an MS/MS scan on the most intense ion from the MS1 scan (which should be m/z 427.14).

      • Isolation Window: Set to m/z 1.0-2.0 to isolate the precursor ion.

      • Fragmentation: HCD.

      • Collision Energy: Apply a stepped normalized collision energy (e.g., 20, 30, 40) to ensure a wide range of fragments are generated.

      • Detector: Acquire MS/MS scans in the Orbitrap at a resolution of 17,500 or in the ion trap for faster acquisition. Orbitrap detection provides high-accuracy fragment data.

  • Data Analysis:

    • Analyze the MS/MS spectrum.

    • Identify the m/z values of the major product ions.

    • Match the observed accurate masses of the fragment ions to the predicted structures from the fragmentation diagram. For example, confirm the presence of key fragments at m/z 141.00 (benzenesulfonyl), m/z 258.11 (acylium ion), and m/z 184.11 (phenoxyphenylamine).

    • The presence of this combination of fragments provides extremely high confidence in the proposed structure.

Section 3: Comparative Summary of Mass Analyzer Platforms

The table below provides a direct comparison of the most relevant HRMS platforms for the characterization of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide.

FeatureQuadrupole Time-of-Flight (Q-TOF)Quadrupole-Orbitrap
Primary Strength Robustness, speed, excellent dynamic range.[8]Ultra-high resolution, high mass accuracy.[6]
Resolution (FWHM) Typically 40,000 - 60,00070,000 - >280,000 (scan-speed dependent)[5]
Mass Accuracy < 5 ppm (typically < 2 ppm with internal calibration)< 5 ppm (typically < 1 ppm with internal calibration)
MS/MS Fragmentation Beam-type CIDHCD (beam-type CID)[17][18]
Key Advantage for this Application Excellent for both accurate mass confirmation and generating high-quality MS/MS spectra.Superior resolution can aid in separating analyte ions from background interferences. HCD provides rich fragmentation data.
Potential Limitation Resolution is lower than the maximum achievable on an Orbitrap.Slower scan speeds at highest resolution settings; lower intrascan dynamic range compared to TOF.[7][8]

Conclusion

The comprehensive characterization of 4-(benzenesulfonyl)-N-(2-phenoxyphenyl)butanamide is robustly achieved through a systematic mass spectrometry workflow. The recommended strategy begins with positive mode ESI, followed by high-resolution full scan analysis on either a Q-TOF or Orbitrap instrument to confirm the elemental composition with high mass accuracy. The definitive structural proof is then obtained via tandem MS/MS. While both CID and HCD can provide valuable data, HCD fragmentation is recommended for its ability to generate a richer spectrum without a low-mass cutoff, facilitating a more confident and detailed structural assignment. By correlating the accurate masses of the observed product ions with predicted fragmentation pathways, researchers can unambiguously confirm the identity and structure of this and other related novel molecular entities.

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